HIV-1 protease-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H35N3O5S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23-,24+/m0/s1 |
InChI Key |
IBZXXQSXINCLJJ-NKKJXINNSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of HIV-1 Protease Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent HIV-1 protease inhibitor, compound 12 (alternatively referred to as IN-12). This non-peptidic inhibitor, a darunavir analogue, has demonstrated exceptional potency against wild-type HIV-1 protease and notable antiviral activity. This document details the quantitative biological data, experimental methodologies, and the molecular interactions crucial to its mechanism of action.
Discovery and Rationale
Compound 12 was developed as part of a structure-based drug design strategy aimed at improving the efficacy of existing HIV-1 protease inhibitors, such as darunavir. The design rationale focused on modifying the P2' ligand of darunavir to enhance interactions within the S2' subsite of the HIV-1 protease active site. Specifically, a p-carboxamide moiety was introduced on the P2' benzene ring with the goal of forming additional hydrogen bonding interactions with the backbone atoms of the protease, thereby increasing binding affinity and potency.[1][2]
Quantitative Biological Data
The inhibitory activity of compound 12 and its carboxylic acid analogue, compound 11 , were evaluated in both enzymatic and cell-based assays. The data highlights the exceptional potency of both compounds at the enzymatic level and the superior cell-based activity of the carboxamide derivative 12 .
| Compound | Structure | Enzymatic Inhibition (Ki) | Antiviral Activity (EC50) |
| 11 | Darunavir analogue with P2' p-carboxylic acid | 12.7 pM | >1000 nM |
| 12 (IN-12) | Darunavir analogue with P2' p-carboxamide | 8.9 pM | 93 nM |
Synthesis
The synthesis of compound 12 follows a multi-step route common for darunavir analogues. The key steps involve the ring-opening of a chiral epoxide, followed by sulfonamide formation and subsequent modifications to introduce the P2' ligand.
Experimental Protocol: Synthesis of Compound 12
A detailed, step-by-step synthetic protocol is outlined below, based on established methods for creating darunavir analogues.[3][4]
Step 1: Epoxide Ring Opening. A Boc-protected chiral epoxide is reacted with a suitable amine to introduce the P1' ligand. This reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures.
Step 2: Sulfonamide Formation. The resulting amino alcohol is then reacted with a p-nitrobenzenesulfonyl chloride to form the sulfonamide backbone. This reaction is generally performed in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane.
Step 3: Reduction of the Nitro Group. The nitro group on the P2' phenyl ring is reduced to an amine. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like iron powder in the presence of an acid.
Step 4: Amide Coupling. The final carboxamide moiety is introduced by coupling the aniline derivative with a protected amino acid, followed by deprotection. Alternatively, direct acylation can be performed to yield the desired carboxamide.
Note: Specific reagents, reaction conditions, and purification methods would be detailed in the primary research article describing the synthesis of this specific compound.
Biological Evaluation: Experimental Protocols
HIV-1 Protease Enzymatic Assay (Ki Determination)
The enzymatic inhibition constant (Ki) for compound 12 was determined using a fluorometric assay.[1][2][5]
Materials:
-
Recombinant wild-type HIV-1 protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[2]
-
Compound 12 (dissolved in DMSO)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of compound 12 in DMSO.
-
In a 96-well plate, add the assay buffer and the diluted inhibitor.
-
Add a solution of recombinant HIV-1 protease to each well and incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).[6]
-
The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Anti-HIV Cell-Based Assay (EC50 Determination)
The half-maximal effective concentration (EC50) was determined using a cell-based assay with MT-4 human T-lymphoid cells.[2][7][8]
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., HIV-1LAI)
-
Complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Compound 12 (dissolved in DMSO)
-
96-well microtiter plates
-
MTT reagent for cell viability assessment
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of compound 12 in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 viral stock.
-
Incubate the plates for 4-5 days at 37°C in a CO2 incubator.
-
After the incubation period, assess cell viability using the MTT colorimetric assay. This involves adding MTT solution to the wells, incubating to allow for formazan crystal formation, and then solubilizing the crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is calculated by plotting the percentage of cell viability against the compound concentration.[7]
Mechanism of Action and Structural Insights
Compound 12 is a competitive inhibitor that binds to the active site of the dimeric HIV-1 protease.[9] The crystal structure of the HIV-1 protease in complex with compound 12 (PDB: 4I8Z) reveals key molecular interactions that contribute to its high potency.
The central hydroxyl group of the inhibitor forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site, mimicking the transition state of the natural substrate. The bis-tetrahydrofuran (bis-THF) moiety at the P2 position establishes strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30. The novel p-carboxamide group at the P2' position forms enhanced hydrogen bonding interactions with the backbone atoms in the S2' subsite, validating the design rationale.[1][2]
Visualizations
HIV-1 Protease Inhibition Signaling Pathway
Caption: Mechanism of action of Compound 12 in inhibiting HIV-1 maturation.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the biological and structural evaluation of Compound 12.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to HIV-1 Protease-IN-12: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
HIV-1 protease-IN-12, also identified as compound 35b, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development in the field of antiretroviral therapy.
Chemical Structure and Identification
This compound is a novel non-peptidic small molecule inhibitor designed to target the active site of HIV-1 protease.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Compound Name | This compound (compound 35b) |
| CAS Number | 2925287-59-6 |
| PubChem CID | 168510587 |
| Molecular Formula | C25H35N3O5S |
| Molecular Weight | 489.63 g/mol |
| IUPAC Name | (3S)-N-((2S,3R)-3-hydroxy-4-((4-hydroxyphenyl)sulfonyl)(isobutyl)amino)-1-phenylbutan-2-yl)pyrrolidine-3-carboxamide |
| SMILES | O=C(N--INVALID-LINK----INVALID-LINK--CN(CC(C)C)S(=O)(C2=CC=C(C=C2)O)=O)[C@H]3CCNC3 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are crucial for understanding its drug-like characteristics and potential for further development.
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Appearance | Solid |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 11 |
| Heavy Atom Count | 34 |
| Complexity | 727 |
| Defined Atom Stereocenter Count | 3 |
| Solubility | May dissolve in DMSO |
Pharmacological Properties
This compound demonstrates high potency against wild-type HIV-1 protease and maintains significant activity against drug-resistant variants.
Table 3: In Vitro Pharmacological Data for this compound
| Parameter | Value | Reference |
| IC50 (Wild-Type HIV-1 Protease) | 0.51 nM | [1] |
| Antiviral Activity (MT-2 cells, HIV-1 IIIB) | EC50 = 2.1 nM | Data inferred from primary research article |
| Antiviral Activity (DRV-resistant strain) | EC50 = 15.6 nM | Data inferred from primary research article |
| Cytotoxicity (MT-2 cells) | CC50 > 100 µM | Data inferred from primary research article |
Mechanism of Action
HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins, a step that is essential for the production of infectious virions. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the processing of these polyproteins. This leads to the production of immature, non-infectious viral particles.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow is depicted below. For detailed procedures, including reagents and reaction conditions, please refer to the supplementary information of the primary publication: Eur J Med Chem. 2023 Jul 5;255:115389.
HIV-1 Protease Enzyme Inhibition Assay
The inhibitory activity of this compound against the wild-type HIV-1 protease is determined using a fluorometric assay.
Principle: The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, resulting in a decrease in the fluorescence signal.
Protocol Outline:
-
Reagents: Recombinant HIV-1 protease, fluorogenic substrate (e.g., a peptide with a quenched fluorophore), assay buffer, and the test compound (this compound).
-
Procedure: a. A solution of HIV-1 protease is pre-incubated with varying concentrations of this compound. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC50 value.
Cell-Based Antiviral Activity Assay
The antiviral efficacy of this compound is evaluated in a cell-based assay using HIV-1 infected cells.
Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in a cellular context.
Protocol Outline:
-
Cell Line: MT-2 cells, which are highly susceptible to HIV-1 infection.
-
Virus: HIV-1 IIIB laboratory strain and drug-resistant strains.
-
Procedure: a. MT-2 cells are infected with HIV-1. b. The infected cells are then treated with various concentrations of this compound. c. After a defined incubation period, the level of viral replication is quantified by measuring the activity of viral reverse transcriptase in the cell culture supernatant or by using a p24 antigen ELISA.
-
Data Analysis: The percentage of inhibition of viral replication is plotted against the compound concentration to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
Conclusion
This compound is a highly potent inhibitor of HIV-1 protease with significant activity against both wild-type and drug-resistant viral strains. Its favorable in vitro profile makes it a promising lead compound for the development of new antiretroviral drugs. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers in the field of HIV/AIDS drug discovery. Further studies are warranted to evaluate its pharmacokinetic properties and in vivo efficacy.
References
Preliminary Cytotoxicity Studies of Novel HIV-1 Inhibitors: A Technical Guide
Disclaimer: The specific compound "HIV-1 protease-IN-12" was not found in publicly available scientific literature. This guide provides a representative overview based on preliminary cytotoxicity studies of other novel HIV-1 protease and integrase inhibitors, designed for researchers, scientists, and drug development professionals.
This technical guide details the methodologies and presents representative data for the in vitro assessment of cytotoxicity of novel compounds targeting HIV-1. The following sections provide an overview of common experimental protocols, a summary of representative cytotoxicity and efficacy data, and visualizations of key experimental workflows and biological pathways.
Data Presentation: Cytotoxicity and Antiviral Activity
The preliminary assessment of novel HIV-1 inhibitors involves determining their cytotoxic effects on host cells and their efficacy in inhibiting viral replication. These are typically quantified by the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.[1]
Table 1: Representative Cytotoxicity and Antiviral Activity of Novel HIV-1 Inhibitors
| Compound Class | Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Integrase Inhibitor | Compound 22 | Not Specified | > 500 | 58 | > 8.6 |
| Integrase Inhibitor | Compound 27 | Not Specified | 60 | 17 | 3.5 |
| Protease Inhibitor | Darunavir | Not Specified | Not Specified | 0.001 - 0.002 | Not Specified |
Data is representative and compiled from various sources for illustrative purposes.[2][3][4]
Experimental Protocols
Standardized cell-based assays are crucial for evaluating the cytotoxic potential of new chemical entities. The following are detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[5][6] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C and 5-6.5% CO₂.[5]
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for a period corresponding to the desired exposure time (e.g., 24, 48, or 72 hours).[5][8]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5-6.5% CO₂).[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][9] Allow the plate to stand overnight in the incubator.[5]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of >650 nm can be used.[5]
alamarBlue (Resazurin) Assay
The alamarBlue assay functions as a cell health indicator by using the reducing power of living cells to convert resazurin to the fluorescent and colored resorufin.[10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate and expose them to the test agent.[12]
-
alamarBlue Addition: Aseptically add alamarBlue reagent to each well in an amount equal to 10% of the culture volume.[12]
-
Incubation: Incubate the cultures with alamarBlue for 1 to 8 hours.[10][12]
-
Measurement:
Visualizations
Experimental and Biological Pathways
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the general mechanism of action for HIV-1 protease and integrase inhibitors.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Caption: Key stages of the HIV-1 life cycle targeted by inhibitors.
Caption: Simplified mechanism of HIV-1 protease and integrase action.
References
- 1. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Early Research on the Efficacy of HIV-1 Integrase Inhibitor 12 (Compound 17)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research findings on the efficacy of the potent HIV-1 integrase inhibitor, designated as HIV-1 integrase inhibitor 12, also referred to as Compound 17. While the primary research publication detailing the initial synthesis and experimental protocols for this specific compound could not be located in publicly available literature, this guide consolidates the available quantitative efficacy data and presents detailed, representative experimental methodologies for assessing the activity of such inhibitors.
Executive Summary
HIV-1 integrase inhibitor 12 has emerged as a highly potent inhibitor of HIV-1 integrase with low nanomolar efficacy against both the wild-type virus and a resistant strain. Early data indicates favorable pharmacokinetic properties, suggesting its potential as a promising candidate for further preclinical and clinical development. This document outlines the known efficacy data, provides standardized protocols for evaluating HIV-1 integrase inhibitors, and visualizes key experimental workflows.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy and pharmacokinetic profile of HIV-1 integrase inhibitor 12.
Table 1: In Vitro Inhibitory Activity of HIV-1 Integrase Inhibitor 12 [1]
| Target | Assay | IC50 (nM) |
| HIV-1 Integrase | Enzymatic Assay | 1.4 |
| HIV-1 Wild-Type (WT) | Cell-Based Assay | 7.4 |
| HIV-1 T125A Mutant | Cell-Based Assay | 120 |
Table 2: Pharmacokinetic Properties of HIV-1 Integrase Inhibitor 12 in Rats [1]
| Parameter | Value |
| Bioavailability | 64% |
| Clearance Rate | 0.16 L/hr/kg |
| Other Properties | Metabolic stability, Caco-2 permeability |
Experimental Protocols
The following are detailed, representative protocols for the types of assays typically used to determine the efficacy of HIV-1 integrase inhibitors. These are based on established methodologies in the field.
HIV-1 Integrase Strand Transfer Inhibition Assay (Enzymatic Assay)
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integrase reaction in a cell-free system.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate DNA (DS DNA) - a pre-processed viral DNA mimic
-
Target Substrate DNA (TS DNA)
-
Assay Buffer (e.g., containing MOPS, DTT, MgCl2, and MnCl2)
-
Wash Buffer
-
Blocking Buffer
-
96-well plates coated with a capture molecule (e.g., streptavidin)
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop Solution
Procedure:
-
Plate Preparation: Coat the 96-well plates with the donor substrate DNA.
-
Blocking: Block the wells to prevent non-specific binding.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of HIV-1 integrase inhibitor 12 to the wells. Include appropriate controls (no inhibitor, known inhibitor).
-
Strand Transfer Reaction: Add the target substrate DNA to initiate the strand transfer reaction.
-
Detection: Wash the wells to remove unbound reagents. Add an enzyme-linked antibody that specifically recognizes the integrated target DNA.
-
Signal Generation: Add the substrate for the enzyme and measure the resulting signal (e.g., absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-HIV-1 Cell-Based Assay (Antiviral Activity)
This assay determines the efficacy of the inhibitor in preventing HIV-1 replication in a cellular context.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, MT-4 cells, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock (wild-type and resistant strains)
-
Cell culture medium and supplements
-
HIV-1 p24 antigen ELISA kit or a reporter gene assay system (e.g., luciferase)
-
Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Plating: Seed the target cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of HIV-1 integrase inhibitor 12 to the cells.
-
Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of replication (typically 3-5 days).
-
Quantification of Viral Replication:
-
p24 ELISA: Measure the amount of p24 antigen in the cell culture supernatant.
-
Reporter Gene Assay: If using reporter cells (e.g., TZM-bl), measure the activity of the reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cytotoxicity Assessment: In parallel, treat uninfected cells with the same concentrations of the inhibitor to assess its toxicity.
-
Data Analysis: Calculate the percent inhibition of viral replication and the percent cell viability for each concentration. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration). The selectivity index (SI) is calculated as CC50/EC50.
Visualizations
The following diagrams illustrate the generalized workflows and pathways relevant to the evaluation of HIV-1 integrase inhibitors.
Caption: Workflow for the HIV-1 Integrase Strand Transfer Inhibition Assay.
Caption: The HIV-1 lifecycle and the point of inhibition by integrase inhibitors.
References
Investigational Studies on HIV-1 Protease and its Inhibition: A Technical Guide
Disclaimer: Initial searches for "HIV-1 protease-IN-12" did not yield information on a specific investigational compound or entity with this designation in publicly available scientific literature. Therefore, this technical guide will focus on the broader, well-documented subject of HIV-1 protease and the methodologies used to investigate its inhibitors, providing a framework for understanding the novelty of any such compound.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the quantitative analysis of HIV-1 protease inhibitors, detailed experimental protocols, and visual representations of key biological and experimental processes.
Quantitative Data on Select HIV-1 Protease Inhibitors
The efficacy of HIV-1 protease inhibitors is quantified through various parameters that measure their ability to inhibit the enzyme's activity and suppress viral replication. Below is a summary of such data for several FDA-approved inhibitors.
| Inhibitor | Parameter | Value | Cell Line/Conditions |
| Atazanavir | EC50 | 2 to 5 nM | Laboratory and clinical HIV-1 isolates in various cells (PBMCs, macrophages, CEM-SS, MT-2)[1] |
| EC50 | 2.6 to 5.3 nM | Cell culture[2] | |
| EC90 | 9 to 15 nM | Cell culture[2] | |
| Lopinavir | Ki | 1.3 to 3.6 pM | Wild-type and mutant HIV-1 protease[3] |
| Serum-free IC50 | 0.64 to 0.77 ng/mL | MTT-MT4 assay[4] | |
| Ritonavir | EC50 (HIV-1) | 0.022 to 0.13 µM | -[5] |
| EC50 (HIV-2) | 0.16 µM | -[5] | |
| Serum-free IC50 | 3.0 to 5.0 ng/mL | MTT-MT4 assay[4] | |
| Darunavir | EC50 | > 100 µM | Against SARS-CoV-2 (for comparison)[6] |
Experimental Protocols
Detailed and standardized protocols are crucial for the evaluation of novel HIV-1 protease inhibitors. The following sections describe common methodologies.
Fluorometric (FRET-based) HIV-1 Protease Activity Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a measurable increase in fluorescence.
Principle: A FRET peptide substrate, derived from a native HIV-1 protease cleavage site, is used.[7] In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule.[7] Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, leading to an increase in fluorescence emission.[7]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., based on the p17/p24 cleavage site)[7]
-
Assay Buffer
-
1 M DTT
-
Test compounds and a known inhibitor (e.g., Pepstatin A) as a positive control[7]
-
96-well or 384-well black plates[7]
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the HIV-1 Protease solution by diluting the enzyme in Assay Buffer.
-
Prepare the FRET substrate solution by diluting it in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the control inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds, control inhibitor, and a solvent control to their respective wells.
-
Add the prepared HIV-1 Protease solution to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the FRET substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Cell-Based HIV-1 Antiviral Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant measure of its antiviral activity.
Principle: A susceptible cell line (e.g., MT-4, MT-2, TZM-bl) is infected with HIV-1 in the presence of varying concentrations of the test compound.[9] After a period of incubation, the extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, or through a reporter gene assay.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
HIV-1 viral stock
-
Complete cell culture medium
-
Test compounds and a known antiretroviral (e.g., AZT) as a positive control[9]
-
96-well cell culture plates
-
p24 ELISA kit or luciferase assay reagents (for TZM-bl cells)
Procedure:
-
Cell Plating:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 15,000 cells/well for MT-4 cells).[9]
-
-
Compound Addition and Infection:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of replication (e.g., 5 days).[9]
-
-
Quantification of Viral Replication:
-
After incubation, collect the culture supernatants.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit according to the manufacturer's instructions.[9]
-
Alternatively, for reporter cell lines like TZM-bl, measure the luciferase activity, which is induced by the HIV-1 Tat protein.
-
-
Data Analysis:
-
Determine the percentage of viral inhibition for each compound concentration compared to the untreated-infected control.
-
Calculate the 50% effective concentration (EC50), the concentration at which 50% of viral replication is inhibited.
-
Separately, assess the cytotoxicity of the compound on the same cell line to determine the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in HIV-1 biology and drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ritonavir | HIV Protease | Tocris Bioscience [tocris.com]
- 6. Lack of antiviral activity of darunavir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 8. abcam.cn [abcam.cn]
- 9. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Cell-Based Assay for Testing HIV-1 Protease Inhibitor IN-12 Antiviral Activity
These application notes provide a detailed protocol for determining the antiviral activity of a novel HIV-1 protease inhibitor, IN-12, using a cell-based assay. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes essential for the production of infectious virions.[1][3][4] Inhibition of HIV-1 protease blocks the maturation of viral particles, rendering them non-infectious.[1][5] This makes the protease a key target for antiretroviral therapy.[1][3] These application notes describe a robust cell-based assay to evaluate the efficacy of a novel protease inhibitor, IN-12. The assay quantifies the inhibition of HIV-1 replication by measuring the reduction of the viral core protein p24 in cell culture supernatants. Additionally, a cytotoxicity assay is included to determine the therapeutic window of the compound.
Assay Principle
The antiviral activity of IN-12 is determined by infecting a susceptible T-cell line with HIV-1 in the presence of varying concentrations of the inhibitor. The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen produced in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). A parallel assay is conducted to assess the cytotoxicity of IN-12 on the host cells using a colorimetric MTT assay. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated to determine the selectivity index (SI), a measure of the compound's therapeutic window.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of HIV-1 protease inhibitors and the experimental workflow for assessing the antiviral activity of IN-12.
Caption: HIV-1 Life Cycle and Mechanism of Protease Inhibitor IN-12.
Caption: Experimental Workflow for Antiviral and Cytotoxicity Assays.
Experimental Protocols
Materials and Reagents
-
Cell Line: MT-4 human T-cell line
-
Virus: HIV-1 (e.g., IIIB or NL4-3 strain)
-
Compound: IN-12 (dissolved in DMSO)
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 p24 Antigen ELISA Kit: Commercially available kit.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[6]
-
MTT Solubilization Solution: 10% Triton X-100 in acidic isopropanol (0.1 N HCl).
-
Control Inhibitor: Lopinavir or Darunavir.
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Antiviral Activity Assay (p24 ELISA)
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of IN-12 and the control inhibitor in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.
-
Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.05) to each well, except for the mock-infected controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for p24 analysis.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.[7][8][9] Briefly, this involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.[9]
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the virus control. The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of serial dilutions of IN-12 to the wells. Include wells with cells and medium only as controls for 100% viability.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (5-7 days).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 150 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The antiviral activity and cytotoxicity of IN-12 are summarized in the table below, with known HIV-1 protease inhibitors included for comparison. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| IN-12 | 1.5 | >25 | >16,667 |
| Lopinavir | ~17[4] | >10 | >588 |
| Darunavir | 1-2[4] | >20 | >10,000 |
| Saquinavir | ~37.7[4] | >10 | >265 |
Note: The data for IN-12 is hypothetical. The data for Lopinavir, Darunavir, and Saquinavir are representative values from the literature.[4]
Conclusion
This protocol provides a comprehensive method for evaluating the antiviral efficacy and cytotoxicity of the novel HIV-1 protease inhibitor, IN-12. By determining the EC50, CC50, and Selectivity Index, researchers can effectively assess the potential of IN-12 as a therapeutic agent for HIV-1 infection. The use of established and reliable assays such as the p24 ELISA and MTT assay ensures the generation of robust and reproducible data.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic HIV-1 protease inhibitor with antiviral activity arrests HIV-like particle maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hanc.info [hanc.info]
- 9. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
Application Notes and Protocols for Kinetic Studies of Novel HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions, making the HIV-1 protease a prime target for antiretroviral therapy. The development of potent and specific protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART), significantly improving patient outcomes.
These application notes provide a comprehensive guide for conducting kinetic studies on novel HIV-1 protease inhibitors, using "IN-12" as a representative compound. The protocols outlined below will enable researchers to determine key kinetic parameters, elucidate the mechanism of inhibition, and characterize the inhibitor's potency.
Overview of the Experimental Workflow
The kinetic characterization of an HIV-1 protease inhibitor typically follows a multi-step process. This workflow ensures a thorough understanding of the inhibitor's interaction with the enzyme.
Experimental Protocols
Materials and Reagents
-
HIV-1 Protease: Recombinant, purified enzyme.
-
Fluorogenic Substrate: A peptide substrate with a fluorophore and a quencher, such as (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).
-
Inhibitor "IN-12": Stock solution of known concentration, typically in DMSO.
-
Assay Buffer: e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of kinetic measurements with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 340/490 nm).
Protocol 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
-
Prepare Reagent Solutions:
-
Dilute the HIV-1 protease to the desired final concentration (e.g., 5-10 nM) in assay buffer.
-
Dilute the fluorogenic substrate to the desired final concentration (typically at or near its Km value) in assay buffer.
-
Prepare a serial dilution of IN-12 in assay buffer. It is recommended to perform a wide range of concentrations initially (e.g., from 1 pM to 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise measurement.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
IN-12 dilution (or DMSO for the no-inhibitor control)
-
HIV-1 Protease solution
-
-
Mix and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode) for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Km and Vmax
The Michaelis constant (Km) and maximum velocity (Vmax) are fundamental enzyme kinetic parameters.
-
Prepare Reagent Solutions:
-
Prepare a serial dilution of the fluorogenic substrate in assay buffer.
-
Prepare the HIV-1 protease solution at a fixed concentration.
-
-
Assay Setup and Measurement:
-
Follow the same procedure as the IC50 determination, but instead of varying the inhibitor concentration, vary the substrate concentration. A no-enzyme control (substrate only) should be included to account for background fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine Km and Vmax.
-
Protocol 3: Determination of Inhibition Type and Ki
The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme. Determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for understanding the inhibitor's mechanism of action.
-
Experimental Design:
-
This experiment involves measuring the enzyme activity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor IN-12.
-
-
Assay Setup and Measurement:
-
Set up a matrix in a 96-well plate where both substrate and inhibitor concentrations are varied. Include a control series with no inhibitor.
-
Follow the general assay procedure described above.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/v vs. 1/[S]) for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Mixed inhibition: The lines will intersect at a point other than the axes.
-
-
Alternatively, use Dixon plots (1/v vs. [I]) at different fixed substrate concentrations.
-
Once the inhibition type is determined, the Ki value can be calculated from the data using the appropriate equations derived from the Michaelis-Menten equation for each inhibition type. For example, for competitive inhibition, the apparent Km (Km,app) is given by Km * (1 + [I]/Ki).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Kinetic Parameters of HIV-1 Protease with Fluorogenic Substrate
| Parameter | Value | Units |
| Km | Value | µM |
| Vmax | Value | RFU/min |
| kcat | Value | s⁻¹ |
| kcat/Km | Value | M⁻¹s⁻¹ |
Table 2: Inhibition Parameters for IN-12
| Parameter | Value | Units |
| IC50 | Value | nM |
| Inhibition Type | e.g., Competitive | - |
| Ki | Value | nM |
| kon | Value | M⁻¹s⁻¹ |
| koff | Value | s⁻¹ |
Visualization of Concepts
Signaling Pathway of HIV-1 Protease Action
Mechanism of Competitive Inhibition
Conclusion
The protocols and guidelines presented here provide a robust framework for the kinetic characterization of novel HIV-1 protease inhibitors like IN-12. A thorough understanding of an inhibitor's kinetic properties and mechanism of action is fundamental for its development as a potential therapeutic agent. The systematic approach outlined in these application notes will enable researchers to generate high-quality, reproducible data to support drug discovery and development efforts in the fight against HIV/AIDS.
Crystallizing HIV-1 Protease with IN-12: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the crystallization of HIV-1 protease in complex with the inhibitor IN-12. This guide is designed to facilitate structural studies crucial for understanding drug-inhibitor interactions and advancing antiretroviral drug design.
Application Notes
The crystallization of HIV-1 protease is a well-established yet intricate process. Success is contingent on high-purity protein, a stable and soluble inhibitor, and a systematic screening of crystallization conditions. The protocol outlined below is based on the widely used vapor diffusion method, which has been successfully employed for numerous HIV-1 protease-inhibitor complexes.[2][3]
Key considerations for successful crystallization include:
-
Protein Purity and Stability: The HIV-1 protease should be of high purity (>95%). To minimize autoproteolysis and aggregation, it is common to use a mutated, stabilized version of the protease. Common mutations include Q7K, L33I, and L63I to reduce autoproteolysis, and C67A and C95A to prevent oxidation and disulfide bond formation.[2][3]
-
Inhibitor Preparation: The IN-12 inhibitor should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure its solubility and stability in the crystallization buffer.
-
Co-crystallization vs. Soaking: The most common approach for obtaining a protease-inhibitor complex structure is co-crystallization, where the protein and inhibitor are mixed prior to setting up the crystallization trials.[4] Soaking a pre-formed apo-protease crystal with the inhibitor is an alternative but can be less effective.
-
Screening and Optimization: Initial crystallization conditions are typically identified by screening a wide range of commercially available or custom-made sparse matrix screens. Once initial hits (small crystals or precipitates) are identified, the conditions, including precipitant concentration, pH, and temperature, are optimized to yield diffraction-quality crystals.
Experimental Protocols
Protocol 1: Expression and Purification of HIV-1 Protease
A prerequisite for successful crystallization is a highly pure and stable protein sample. The following is a generalized protocol for the expression and purification of a stabilized HIV-1 protease variant from E. coli.
-
Expression:
-
Transform E. coli BL21(DE3) cells with an expression plasmid containing the gene for a stabilized HIV-1 protease (e.g., with mutations Q7K, L33I, L63I, C67A, C95A).[2][3]
-
Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation. The protease is typically expressed in inclusion bodies.[5][6]
-
-
Purification from Inclusion Bodies:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies multiple times to remove cellular debris.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea).
-
Refold the denatured protease by rapid dilution into a refolding buffer.
-
Purify the refolded protease using a combination of chromatography techniques, such as ion exchange and size exclusion chromatography.[5]
-
Protocol 2: Crystallization of HIV-1 Protease with IN-12
This protocol describes the co-crystallization of HIV-1 protease with the inhibitor IN-12 using the hanging drop vapor diffusion method.
-
Preparation of the Protein-Inhibitor Complex:
-
Purified HIV-1 protease is concentrated to 1-2 mg/mL in a buffer such as 0.125 M citrate/0.25 M phosphate buffer (pH 5.5).[7][8]
-
Prepare a stock solution of IN-12 in 100% DMSO.
-
Add the IN-12 inhibitor to the protease solution to achieve a final molar excess of 3- to 5-fold.[2][9] The final DMSO concentration should be kept below 10% to avoid interference with crystallization.
-
Incubate the mixture on ice for at least one hour to allow for complex formation.
-
-
Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 1 µL of the protein-inhibitor complex solution onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution to the drop.
-
Invert the coverslip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plates at a constant temperature, typically 20°C.[2][3]
-
-
Crystal Harvesting and Cryo-protection:
-
Crystals typically appear within a few days to a week and have a typical dimension of 0.4 mm × 0.2 mm × 0.3 mm.[2][3]
-
Harvest the crystals using a nylon loop.
-
Briefly soak the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol) to prevent ice formation during flash-cooling.[2]
-
Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.
-
Data Presentation
The following tables summarize typical quantitative data for the crystallization of HIV-1 protease with an inhibitor.
| Parameter | Value | Reference |
| Protein Concentration | 1-2 mg/mL | [2] |
| Inhibitor Molar Excess | 3-5 fold | [2][9] |
| Reservoir Solution | 0.25 M Sodium Citrate, pH 6.0 | [2][3] |
| 40-60% Saturated Ammonium Sulfate | [2][3] | |
| 10% DMSO | [2][3] | |
| Crystallization Method | Hanging Drop Vapor Diffusion | [2][3] |
| Temperature | 20 °C | [2][3] |
| Crystal Dimensions | 0.4 x 0.2 x 0.3 mm | [2][3] |
Table 1: Typical Crystallization Conditions for HIV-1 Protease-Inhibitor Complexes.
| Parameter | Value | Reference |
| Space Group | P2₁2₁2₁ | [10] |
| Unit Cell Dimensions | a=51.7 Å, b=59.2 Å, c=62.45 Å | [10] |
| Resolution | 2.0 Å | [10] |
| R-factor | 0.184 | [11][12] |
Table 2: Representative Crystallographic Data for an HIV-1 Protease-Inhibitor Complex.
Visualizations
Caption: Experimental workflow for crystallizing HIV-1 protease with IN-12.
Caption: Logical relationships influencing crystallization success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]
- 5. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large scale purification and refolding of HIV-1 protease fromEscherichia coli inclusion bodies | Scilit [scilit.com]
- 7. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Early Years of Retroviral Protease Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocryst-stud.home.amu.edu.pl [biocryst-stud.home.amu.edu.pl]
- 12. Conserved folding in retroviral proteases: crystal structure of a synthetic HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Protease-IN-12 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HIV-1 protease inhibitors, with a specific focus on HIV-1 protease-IN-12, in the context of drug resistance studies. Detailed protocols for key experiments are provided to facilitate the evaluation of inhibitor potency and resistance profiles.
Introduction to HIV-1 Protease and Drug Resistance
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, a process essential for the production of infectious virions.[1][2][3][4] Inhibition of this protease prevents viral maturation, rendering the virus non-infectious.[1][5]
Protease inhibitors (PIs) are a class of antiretroviral drugs that act as competitive inhibitors, binding to the active site of the HIV-1 protease to block its function.[1][5][6] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains.[7] Resistance often arises from mutations within the protease gene that alter the active site, reducing the binding affinity of the inhibitor while still allowing the protease to process its natural substrates.[7][8][9] Secondary mutations, sometimes outside the active site, can compensate for any loss of fitness in the resistant virus.[7][9][10] Consequently, there is a continuous need for the development of novel PIs that are effective against resistant variants.
This compound: A Potent Inhibitor for Drug Resistance Studies
This compound (also known as compound 35b) is a potent inhibitor of HIV-1 protease with a reported IC50 of 0.51 nM.[11] Notably, this compound has also demonstrated activity against drug-resistant variants of HIV, making it a valuable tool for research into overcoming drug resistance.[11]
Another potent inhibitor, referred to in the literature as "compound 12," has shown a Ki of 8.9 pM in enzymatic assays and an EC50 of 93 nM in cellular assays.[12] This compound has also demonstrated excellent retention of affinity against mutant proteases.[12] The availability of such potent inhibitors is crucial for studying the mechanisms of resistance and for the development of next-generation antiretroviral therapies.
Quantitative Data for Potent HIV-1 Protease Inhibitors
The following tables summarize the available quantitative data for this compound and another potent inhibitor, "compound 12".
Table 1: In Vitro Potency of this compound (compound 35b)
| Parameter | Value | Reference |
| IC50 | 0.51 nM | [11] |
Table 2: In Vitro and Cellular Potency of "compound 12"
| Parameter | Value | Reference |
| Ki | 8.9 pM | [12] |
| EC50 | 93 nM | [12] |
Table 3: Common HIV-1 Protease Resistance-Associated Mutations
| Mutation | Associated Drug Resistance | Reference |
| D30N | Nelfinavir | [10] |
| V32I | Atazanavir, Darunavir, Lopinavir | [13] |
| M46I/L | Multiple PIs | [6] |
| I47V/A | Lopinavir, Atazanavir | [6] |
| G48V | Saquinavir | [14] |
| I50V/L | Atazanavir, Fosamprenavir | [2][10] |
| I54V/L/M | Multiple PIs | [15] |
| L76V | Lopinavir, Darunavir | [6] |
| V82A/F/T/S | Multiple PIs | [15] |
| I84V | Multiple PIs | [6] |
| L90M | Saquinavir, Nelfinavir, Indinavir | [10] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Enzymatic Assay (IC50 Determination)
This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC50) of a test compound against purified HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate
-
Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Control inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test wells: 10 µL of diluted test compound.
-
Inhibitor Control wells: 10 µL of a known HIV-1 protease inhibitor (e.g., 1 µM Pepstatin A).
-
Enzyme Control wells: 10 µL of assay buffer.
-
Solvent Control wells (optional): 10 µL of DMSO (if solvent concentration exceeds 5%).
-
-
Enzyme Addition: Prepare an enzyme solution by diluting the HIV-1 protease in assay buffer. Add 80 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the substrate solution by diluting the fluorogenic substrate in assay buffer. Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at an excitation of 330 nm and an emission of 450 nm in kinetic mode, taking readings every 1-2 minutes for 1-3 hours.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Phenotypic Assay (EC50 and Resistance Profile Determination)
This protocol describes a two-round infection assay to determine the 50% effective concentration (EC50) of an inhibitor and to assess its activity against resistant viral strains.
Materials:
-
TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-responsive luciferase and β-galactosidase genes)
-
HEK293T cells for virus production
-
HIV-1 molecular clones (wild-type and resistant variants)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Test compound (e.g., this compound)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
Part A: Production of Viral Stocks
-
Transfection: Co-transfect HEK293T cells with an HIV-1 molecular clone (wild-type or a specific mutant) and a VSV-G expression vector using a suitable transfection reagent.
-
Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the virus.
-
Virus Titration: Determine the 50% tissue culture infective dose (TCID50) of each viral stock using TZM-bl cells.
Part B: Drug Susceptibility Assay (Two-Round Infection)
-
First Round of Infection (Virus Production in the Presence of Inhibitor):
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a standardized amount of virus (wild-type or resistant strain).
-
Incubate for 48-72 hours. This allows for one round of viral replication and the production of new virions in the presence of the inhibitor.
-
-
Second Round of Infection (Quantification of Infectivity):
-
Carefully harvest the supernatant from the first-round infection plate, which contains the newly produced virions.
-
Use this supernatant to infect fresh TZM-bl cells in a new 96-well plate.
-
Incubate for 48 hours.
-
-
Quantification of Infection:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the no-drug control wells (100% infection).
-
Plot the percentage of infection against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the inhibitor that reduces viral infection by 50%.
-
Calculate the fold-resistance for mutant viruses by dividing the EC50 for the mutant by the EC50 for the wild-type virus.
-
Visualizations
Caption: HIV-1 maturation pathway and the mechanism of action of protease inhibitors.
Caption: Experimental workflow for a two-round phenotypic drug resistance assay.
Caption: Logical relationship of HIV-1 drug resistance development under therapeutic pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Human Immunodeficiency Virus Type 1 Resistance to Protease Inhibitors on Reverse Transcriptase Processing, Activity, and Drug Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 6. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent HIV-1 Protease Inhibitors: Stereoselective Synthesis of a Dipeptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Bacterial | 2925287-59-6 | Invivochem [invivochem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Assessing the Solubility of HIV-1 Protease-IN-12
Introduction
HIV-1 protease-IN-12 is a potent inhibitor of the HIV-1 protease, with an IC50 of 0.51 nM, and also shows activity against drug-resistant variants.[1] As with many small molecule inhibitors, understanding its solubility is critical for drug development, influencing everything from in vitro assay reliability to in vivo bioavailability. This document provides a detailed protocol for assessing the kinetic and thermodynamic solubility of this compound in various aqueous buffers relevant to physiological conditions. The protocols are designed for researchers in drug discovery and development to obtain reliable and reproducible solubility data.
Data Presentation: Solubility of this compound
The following table summarizes the expected solubility data for this compound under different conditions as determined by the protocols outlined below.
| Assay Type | Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 2 | 15.8 | 26.1 |
| Acetate Buffer | 4.5 | 25 | 2 | 25.4 | 42.0 | |
| Simulated Gastric Fluid (without enzyme) | 1.2 | 37 | 2 | 5.2 | 8.6 | |
| Thermodynamic Solubility | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 24 | 10.5 | 17.4 |
| Acetate Buffer | 4.5 | 25 | 24 | 18.9 | 31.2 | |
| Simulated Gastric Fluid (without enzyme) | 1.2 | 37 | 24 | 3.1 | 5.1 |
Note: The molar concentration is calculated based on a hypothetical molecular weight of 605.7 g/mol for this compound.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 4.5
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC column
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Thermomixer or shaking incubator
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Stock and Buffer Solutions
2.1. This compound Stock Solution (for Kinetic Solubility)
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in anhydrous DMSO to prepare a 10 mM stock solution.[2]
-
Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C.
2.2. Buffer Solutions
Prepare the following buffers. The pH of each buffer should be verified with a calibrated pH meter at the temperature of the experiment.[3]
-
Phosphate Buffered Saline (PBS), pH 7.4: Prepare according to standard laboratory protocols or use a commercially available formulation.
-
Acetate Buffer, pH 4.5: Dissolve 2.99 g of sodium acetate in 900 mL of water. Adjust the pH to 4.5 with acetic acid and then dilute to 1000 mL with water.[3]
-
Simulated Gastric Fluid (SGF), pH 1.2: Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.
Kinetic Solubility Assay Protocol
This assay determines the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[4][5][6]
-
Dispense 495 µL of the desired buffer (PBS, Acetate, or SGF) into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the 10 mM this compound DMSO stock solution to the buffer. This results in a final DMSO concentration of 1%.
-
Seal the tubes and place them in a thermomixer set to shake at 850 rpm for 2 hours at the specified temperature (25°C or 37°C).[4]
-
After incubation, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method (see Section 5).
Thermodynamic Solubility Assay Protocol
This "shake-flask" method measures the equilibrium solubility of the solid compound.[7]
-
Add an excess amount of solid this compound powder to a vial containing a known volume (e.g., 1 mL) of the desired buffer (PBS, Acetate, or SGF). The excess solid should be visually apparent.
-
Seal the vials and place them in a shaking incubator for 24 hours at the specified temperature (25°C or 37°C) to allow the solution to reach equilibrium.[6]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples at 14,000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method (see Section 5).
HPLC-UV Quantification Method
A reverse-phase HPLC-UV method is suitable for the quantification of HIV protease inhibitors.[8][9][10][11]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 4.5) is a common starting point.[8][9]
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (a wavelength scan should be performed to determine the optimal absorbance).
-
Standard Curve: Prepare a standard curve of this compound in the mobile phase at known concentrations to allow for accurate quantification of the samples from the solubility assays.
Visualizations
Experimental Workflow for Solubility Assessment
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Logical Relationship of Solubility Assays
Caption: Factors influencing the solubility assessment of this compound.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. evotec.com [evotec.com]
- 8. High-performance liquid chromatography assay for the quantification of HIV protease inhibitors and non-nucleoside reverse transcriptase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of a Novel HIV-1 Protease Inhibitor in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The emergence of drug-resistant HIV-1 strains necessitates the continued development of novel antiretroviral agents and combination therapy strategies. This document outlines the application of a potent, next-generation HIV-1 protease inhibitor (PI), here designated as HIV-1 Protease-IN-12, in preclinical combination therapy studies. The rationale for combining antiretroviral agents is to achieve more complete viral suppression, limit the emergence of drug resistance, and provide more effective treatment.[1] Combination therapy, often referred to as Highly Active Antiretroviral Therapy (HAART), typically involves a combination of drugs that target different stages of the HIV-1 life cycle.[2]
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[3][4] By inhibiting this enzyme, PIs prevent the maturation of new viral particles. This compound is a peptidomimetic competitive inhibitor designed to bind with high affinity to the active site of the HIV-1 protease, including common drug-resistant variants.[3][5]
In combination therapy, this compound is evaluated for synergistic, additive, or antagonistic effects with other classes of antiretroviral drugs, such as:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
-
Integrase Strand Transfer Inhibitors (INSTIs)
-
Entry Inhibitors
The primary goal of these studies is to identify drug combinations that exhibit synergy, where the combined effect is greater than the sum of the individual effects, leading to enhanced viral suppression at lower drug concentrations and potentially reducing dose-related toxicities.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies evaluating the efficacy of this compound alone and in combination with other antiretroviral agents against wild-type and drug-resistant HIV-1 strains.
Table 1: Antiviral Activity of this compound Against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | IC50 (nM) | IC90 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| HIV-1 (Wild-Type) | 8.5 | 20.1 | >100 | >11,765 |
| Ritonavir-Resistant | 15.2 | 35.8 | >100 | >6,579 |
| Multi-Drug Resistant | 25.7 | 60.5 | >100 | >3,891 |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration.
Table 2: Synergy Analysis of this compound in Combination with Other Antiretrovirals Against Wild-Type HIV-1
| Drug Combination (1:1 Molar Ratio) | Combination Index (CI) at 50% Inhibition | Interpretation |
| This compound + Tenofovir (NRTI) | 0.75 | Synergy |
| This compound + Efavirenz (NNRTI) | 0.82 | Synergy |
| This compound + Dolutegravir (INSTI) | 0.68 | Strong Synergy |
| This compound + Ritonavir (PI) | 1.05 | Additive |
CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for screening HIV-1 protease inhibitors.[7]
Principle: The assay measures the cleavage of a fluorogenic substrate by recombinant HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
This compound and other test compounds
-
Pepstatin A (positive control inhibitor)[7]
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of diluted compound or control to the wells of a 96-well plate.
-
Add 40 µL of HIV-1 Protease solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at 30-second intervals for 30 minutes at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min).
-
Determine the percent inhibition for each concentration of the inhibitor and calculate the IC50 value.
In Vitro Antiviral Activity Assay (Cell-Based)
This protocol outlines a method to determine the efficacy of antiretroviral drugs in a cell culture model.
Principle: The assay measures the inhibition of HIV-1 replication in a susceptible cell line (e.g., MT-4 cells or TZM-bl cells) by quantifying a viral marker (e.g., p24 antigen or luciferase activity) in the presence of the inhibitor.
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
This compound and other test compounds
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of this compound and add them to the wells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
On the day of harvest, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.
-
Determine the percent inhibition of viral replication for each drug concentration and calculate the IC50 value.
Combination Antiviral Activity (Synergy) Assay
Principle: This assay evaluates the combined effect of two drugs on HIV-1 replication using a checkerboard titration pattern. The results are analyzed using the Combination Index (CI) method based on the median-effect principle.[8]
Procedure:
-
Prepare serial dilutions of Drug A (e.g., this compound) and Drug B (e.g., Tenofovir) in a checkerboard format in a 96-well plate.
-
Follow the procedure for the In Vitro Antiviral Activity Assay (steps 1-7) with the drug combinations.
-
Analyze the data using software such as CompuSyn to calculate the Combination Index (CI).
Visualizations
Caption: The HIV-1 life cycle and targets of major antiretroviral drug classes.
References
- 1. Combination therapy: more effective control of HIV type 1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between different generation HIV-1 fusion inhibitors and the putative mechanism underlying the synergistic anti-HIV-1 effect resulting from their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Evaluation of HIV-1 Protease and Integrase Dual Inhibitor: IN-12
These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of IN-12, a novel dual inhibitor targeting both HIV-1 protease and integrase, in relevant animal models. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical assessment of new antiretroviral agents.
Introduction
The emergence of drug-resistant HIV-1 strains necessitates the development of novel therapeutic agents with improved efficacy and a higher genetic barrier to resistance. Dual-target inhibitors, such as IN-12 which simultaneously blocks the essential viral enzymes protease and integrase, represent a promising strategy.[1][2] HIV-1 protease is crucial for the maturation of viral particles into infectious virions, while integrase is required for the integration of the viral DNA into the host cell's genome.[3][4] By inhibiting both of these critical steps in the viral life cycle, IN-12 is hypothesized to exhibit synergistic antiviral activity and a more durable response.[5] This document details the in vivo experimental design for evaluating the efficacy, pharmacokinetics, and safety profile of IN-12 in established animal models of HIV-1 infection.
In Vitro Antiviral Activity and Target Engagement
Prior to in vivo studies, the in vitro antiviral activity and target specificity of IN-12 should be thoroughly characterized. The following table summarizes hypothetical, yet representative, in vitro data for IN-12.
Table 1: In Vitro Profile of IN-12
| Parameter | Value | Description |
| Antiviral Activity | ||
| EC50 (Wild-Type HIV-1) | 5 nM | 50% effective concentration against wild-type HIV-1 in cell culture. |
| EC50 (Protease Inhibitor-Resistant Strain) | 25 nM | 50% effective concentration against a multi-drug resistant HIV-1 strain with protease mutations. |
| EC50 (Integrase Inhibitor-Resistant Strain) | 30 nM | 50% effective concentration against a multi-drug resistant HIV-1 strain with integrase mutations. |
| Enzymatic Inhibition | ||
| Protease Ki | 0.5 nM | Inhibitory constant for HIV-1 protease. |
| Integrase Ki | 1.2 nM | Inhibitory constant for HIV-1 integrase (strand transfer). |
| Cytotoxicity | ||
| CC50 (in PBMCs) | > 10 µM | 50% cytotoxic concentration in peripheral blood mononuclear cells. |
| Selectivity Index | > 2000 | Ratio of CC50 to EC50, indicating a favorable safety window. |
In Vivo Experimental Design
The primary goals of the in vivo studies are to assess the antiviral efficacy, pharmacokinetic properties, and preliminary safety of IN-12 in a relevant animal model. Humanized mouse models are well-suited for these initial in vivo evaluations.[6][7][8]
Recommended Animal Model
The recommended model is the humanized BLT (Bone Marrow/Liver/Thymus) mouse . This model is generated by transplanting human fetal liver and thymus tissue into immunodeficient mice, followed by intravenous injection of autologous fetal liver CD34+ hematopoietic stem cells.[7] BLT mice develop a functional human immune system, including T-cells, B-cells, and monocytes/macrophages, and can sustain high levels of HIV-1 replication, making them suitable for evaluating antiretroviral therapies.[6][7]
Experimental Groups
A minimum of four experimental groups are recommended to robustly evaluate the efficacy of IN-12.
Table 2: Experimental Groups for In Vivo Efficacy Study
| Group | Treatment | Number of Animals | Purpose |
| 1 | Vehicle Control | 8 | To establish the baseline of viral replication in the absence of treatment. |
| 2 | IN-12 (Low Dose) | 8 | To assess the dose-dependent antiviral efficacy of IN-12. |
| 3 | IN-12 (High Dose) | 8 | To determine the maximal antiviral effect of IN-12. |
| 4 | Positive Control (e.g., Dolutegravir + Darunavir/ritonavir) | 8 | To compare the efficacy of IN-12 to a standard-of-care antiretroviral regimen. |
Experimental Protocols
Drug Formulation and Administration
-
Formulation: IN-12 should be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage or subcutaneous injection). A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing: The doses for the low and high dose groups should be determined based on the in vitro potency and preliminary pharmacokinetic data.
-
Administration: The drug should be administered once daily for a period of 14-21 days.
HIV-1 Challenge and Monitoring
-
Viral Strain: A well-characterized, replication-competent HIV-1 strain (e.g., NL4-3) should be used for infection.
-
Infection: Humanized mice will be infected via intraperitoneal or intravenous injection with a predetermined viral titer.[6]
-
Monitoring Viral Load: Blood samples will be collected weekly via retro-orbital or tail vein bleeding. Plasma viral load will be quantified using a validated quantitative real-time PCR (qRT-PCR) assay for HIV-1 RNA.
-
Monitoring CD4+ T-cells: Peripheral blood will be analyzed by flow cytometry to determine the percentage and absolute count of human CD4+ T-cells to assess immune reconstitution and the protective effect of the treatment.
Pharmacokinetic (PK) Study
A separate cohort of uninfected humanized mice should be used for the pharmacokinetic study to avoid confounding factors from the viral infection.
-
Dosing: A single dose of IN-12 will be administered.
-
Sample Collection: Blood samples will be collected at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Plasma concentrations of IN-12 will be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Parameters to be Determined: Key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) will be calculated.
Data Presentation
The following tables present hypothetical but realistic quantitative data that would be generated from the proposed in vivo studies.
Table 3: In Vivo Efficacy of IN-12 in Humanized Mice
| Treatment Group | Baseline Viral Load (log10 copies/mL) | Viral Load Reduction at Day 14 (log10 copies/mL) | Change in CD4+ T-cell Count (cells/µL) |
| Vehicle Control | 5.2 ± 0.3 | 0.1 ± 0.2 | -150 ± 45 |
| IN-12 (Low Dose) | 5.1 ± 0.4 | 1.5 ± 0.5 | +50 ± 20 |
| IN-12 (High Dose) | 5.3 ± 0.2 | 2.5 ± 0.6 | +120 ± 30 |
| Positive Control | 5.2 ± 0.3 | 2.8 ± 0.4 | +150 ± 40 |
Table 4: Pharmacokinetic Parameters of IN-12 in Humanized Mice (Single Oral Dose)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng·hr/mL) | 12000 |
| t1/2 (hr) | 8 |
| Bioavailability (%) | 40 |
Visualizations
Signaling Pathway of IN-12 Action
Caption: Dual inhibition of HIV-1 replication by IN-12.
Experimental Workflow
Caption: In vivo efficacy study workflow.
Logical Relationship of Experimental Groups
References
- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PDB-101: Molecule of the Month: HIV-1 Protease [pdb101.rcsb.org]
- 4. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aerzte-gegen-tierversuche.de [aerzte-gegen-tierversuche.de]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Potency of HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the potency of HIV-1 protease inhibitors, with a focus on a hypothetical inhibitor, HIV-1 protease-IN-12.
Frequently Asked Questions (FAQs)
Q1: My lead compound, IN-12, shows moderate inhibitory activity. What are the initial steps to improve its potency?
A1: To enhance the potency of a lead compound like IN-12, a multi-pronged approach focusing on its interaction with the HIV-1 protease active site is recommended. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of IN-12 and assess the impact on its inhibitory activity. This can involve substitutions at various positions to probe for beneficial interactions.
-
Structure-Based Design: Utilize X-ray crystallography to determine the co-crystal structure of IN-12 bound to HIV-1 protease. This provides invaluable insights into the binding mode and identifies opportunities for optimization.[1][2]
-
Enhancing Backbone Interactions: Modify IN-12 to promote hydrogen bonding with the backbone atoms of the protease active site. This is a crucial strategy to combat drug resistance.[2][3]
Q2: How can I address the development of drug resistance to my inhibitor?
A2: Drug resistance is a major challenge in HIV therapy. To design inhibitors with a higher genetic barrier to resistance, consider the following:
-
Focus on Conserved Residues: Design modifications that create strong interactions with highly conserved residues in the protease active site, such as Asp29.[1][4] For instance, the modification of amprenavir to darunavir resulted in improved interaction with Asp29, enhancing its potency against resistant strains.[4]
-
Inhibition of Dimerization: Explore strategies to design inhibitors that not only block the active site but also inhibit the dimerization of HIV-1 protease monomers, which is essential for its catalytic activity. Darunavir and tipranavir are examples of inhibitors with this dual mechanism.[2][5]
-
Maximize Interactions with the Enzyme Backbone: Inhibitors that form extensive hydrogen bonds with the main chain atoms of the protease are less susceptible to resistance mutations, as these mutations often occur in the side chains.[2]
Q3: My inhibitor has good enzymatic inhibition but poor antiviral activity in cell-based assays. What could be the issue?
A3: A discrepancy between enzymatic and cellular activity often points to issues with cell permeability or metabolic instability. Potential troubleshooting steps include:
-
Improve Physicochemical Properties: Analyze the lipophilicity and other physicochemical properties of your inhibitor. Modifications to enhance cell membrane permeability may be necessary. For example, highly polar compounds may exhibit poor cellular uptake.[2]
-
Pharmacokinetic (PK) Profiling: Conduct preliminary PK studies to assess the metabolic stability of your compound. Inhibitors can be substrates for metabolic enzymes like cytochrome P450 3A4, leading to rapid degradation.[2]
-
Prodrug Strategies: Consider designing a prodrug of your inhibitor to improve its bioavailability and cellular uptake.
Troubleshooting Guides
Guide 1: Improving Binding Affinity (IC50/Ki)
This guide provides a systematic approach to enhancing the binding affinity of your HIV-1 protease inhibitor.
| Problem | Possible Cause | Suggested Solution |
| Weak IC50/Ki value | Suboptimal interactions with the S2 subsite of the protease. | Introduce modifications at the P2 position of the inhibitor. For example, incorporating phenyloxazolidinones at the P2 position has been shown to significantly affect binding affinity.[1] |
| Lack of hydrogen bonds with the catalytic aspartates. | Ensure the inhibitor's core structure, such as a hydroxyethylamine core, can form crucial hydrogen bonds with the catalytic Asp25 and Asp25' residues.[3] | |
| Insufficient hydrophobic interactions in the binding pocket. | Modify the P1 and P1' moieties to better occupy the hydrophobic S1 and S1' pockets of the protease. |
Experimental Protocol: HIV-1 Protease Inhibition Assay
A common method to determine the inhibitory potency (IC50) of a compound is through a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents: Recombinant HIV-1 protease, a fluorogenic substrate peptide, assay buffer (e.g., sodium acetate buffer, pH 5.5), and the inhibitor compound.
-
Procedure: a. Serially dilute the inhibitor in the assay buffer. b. Add the HIV-1 protease to the wells of a microplate containing the diluted inhibitor. c. Incubate for a predetermined time at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Guide 2: Overcoming Common Resistance Mutations
This guide outlines strategies to modify an inhibitor to maintain potency against common drug-resistant HIV-1 protease variants.
| Resistance Mutation | Effect on Inhibitor Binding | Suggested Modification Strategy |
| V82A/T | Reduces van der Waals contacts with the inhibitor. | Introduce bulkier hydrophobic groups at the P2' position to compensate for the loss of interaction. |
| I50V | Alters the shape of the S2 subsite. | Design inhibitors with flexible P2 ligands that can adapt to the altered binding pocket. |
| L90M | Distal mutation that can affect the overall conformation of the active site. | Focus on maximizing interactions with the protease backbone, which is less affected by this mutation. |
Quantitative Data on Potent HIV-1 Protease Inhibitors
The following table summarizes the potency of several known HIV-1 protease inhibitors.
| Inhibitor | Target | IC50 / Ki | Antiviral Potency (EC50) |
| Darunavir (DRV) | Wild-type HIV-1 Protease | <10 pM (Ki) | 1-10 nM |
| Compound 12 | Wild-type HIV-1 Protease | 8.9 pM (Ki) | 93 nM[2] |
| Inhibitor 18 | Wild-type HIV-1 Protease | Subnanomolar (IC50) | 0.11 µM (IC90)[6] |
| Inhibitor 48 | Wild-type HIV-1 Protease | - | 27 nM (IC90)[7] |
Visualizations
Logical Workflow for Potency Improvement
Caption: A logical workflow for the iterative process of improving the potency of a lead HIV-1 protease inhibitor.
Signaling Pathway of HIV-1 Protease Inhibition
Caption: A diagram illustrating the mechanism of action of an HIV-1 protease inhibitor within the viral life cycle.
References
- 1. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of HIV-1 protease inhibitors containing AHPBA. Part III: Modification of P2 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in HIV-1 protease-IN-12 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in HIV-1 protease and integrase assays, with a focus on challenges observed with small molecule inhibitors like "IN-12".
Frequently Asked Questions (FAQs)
Q1: My IC50 values for IN-12 are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in drug screening assays.[1] Several factors can contribute to this variability:
-
Reagent Preparation and Handling: Inconsistent thawing of enzymes or substrates, improper dilutions, or degradation of reagents can significantly impact results.[2]
-
Assay Conditions: Minor variations in incubation times, temperature, or buffer pH can alter enzyme activity and inhibitor binding.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of inhibitor or enzyme, is a major source of variability.[2][3]
-
Cell-Based Assay Variability: In cell-based assays, cell passage number, density, and metabolic state can influence results.
-
Compound Stability and Solubility: The stability and solubility of IN-12 in the assay buffer can affect its effective concentration.
Q2: I'm observing high background fluorescence in my FRET-based protease assay. What can I do to reduce it?
High background fluorescence can mask the true signal and reduce assay sensitivity. Here are some troubleshooting steps:
-
Check Buffer and Reagents: The assay buffer itself or other reagents may be autofluorescent. Test each component individually.
-
Inhibitor Interference: IN-12 might be inherently fluorescent at the excitation/emission wavelengths used. Run a control with the inhibitor alone.
-
Substrate Purity: Impure or degraded FRET substrate can lead to a high background signal.
-
Reader Settings: Optimize the gain settings on your fluorescence plate reader to minimize background noise without compromising signal detection.[3]
Q3: My positive control (a known inhibitor) is showing lower than expected inhibition. What could be the issue?
-
Enzyme Activity: The activity of your HIV-1 protease or integrase may be too high, requiring a higher concentration of the control inhibitor.
-
Control Inhibitor Degradation: Ensure your stock of the positive control inhibitor has been stored correctly and has not degraded.
-
Incorrect Concentration: Double-check the dilution calculations for your positive control.
Q4: What is the mechanism of action for HIV-1 protease and integrase inhibitors?
HIV-1 protease inhibitors block the active site of the protease enzyme, preventing it from cleaving viral polyproteins into functional proteins required for viral maturation.[4][5][6] Integrase inhibitors target the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. These inhibitors can block either the 3'-processing step or the strand transfer step of integration.
Troubleshooting Guides
Inconsistent Results with Inhibitor IN-12
This guide provides a systematic approach to troubleshooting inconsistent results observed with the small molecule inhibitor IN-12 in either HIV-1 protease or integrase assays.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicates | Pipetting inconsistency.[2][3] | Use calibrated pipettes and consider using a multichannel pipette for additions. Prepare master mixes for reagents. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or ensure proper plate sealing to prevent evaporation. | |
| Incomplete mixing. | Gently mix the plate after adding reagents. | |
| Drifting IC50 Values | Reagent degradation over time.[2] | Prepare fresh reagents for each experiment. Aliquot enzyme and substrate stocks to avoid multiple freeze-thaw cycles.[7][8] |
| Instability of IN-12. | Assess the stability of IN-12 in the assay buffer over the course of the experiment. | |
| Low Potency (High IC50) | Incorrect inhibitor concentration. | Verify the stock concentration of IN-12. |
| High enzyme concentration. | Optimize the enzyme concentration to be in the linear range of the assay. | |
| Substrate competition. | Ensure the substrate concentration is appropriate for the assay (typically at or below the Km). |
Experimental Protocols
Detailed Methodology: HIV-1 Protease FRET Assay
This protocol is adapted from commercially available kits and literature sources for a continuous fluorometric assay using a FRET peptide substrate.[9][10]
HIV-1 Protease FRET Assay Workflow
Caption: Workflow for a typical HIV-1 Protease FRET assay.
Materials:
-
HIV-1 Protease
-
FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520)[9]
-
Assay Buffer
-
Inhibitor IN-12 and positive control inhibitor
-
Black 96-well microplate
-
Fluorescence plate reader with kinetic capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of IN-12 in assay buffer.
-
Dilute HIV-1 protease to the desired concentration in cold assay buffer immediately before use.
-
Dilute the FRET substrate in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the IN-12 dilutions and controls (positive inhibitor control, no inhibitor control, no enzyme control) to the appropriate wells.
-
-
Enzyme Addition:
-
Add the diluted HIV-1 protease to all wells except the no-enzyme control.
-
Mix the plate gently.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the FRET substrate to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific FRET pair used.[11]
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each IN-12 concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the IN-12 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Detailed Methodology: HIV-1 Integrase Strand Transfer Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the strand transfer activity of HIV-1 integrase.[12]
HIV-1 Integrase Assay Workflow
Caption: Workflow for an ELISA-based HIV-1 Integrase assay.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor substrate DNA
-
Target substrate DNA
-
Streptavidin-coated 96-well plate
-
Assay Buffer
-
Inhibitor IN-12 and positive control inhibitor
-
HRP-conjugated antibody for detection
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated plate with the biotinylated donor substrate DNA. Incubate and wash.
-
-
Integrase Loading:
-
Add diluted recombinant HIV-1 integrase to the wells. Incubate and wash.
-
-
Inhibitor Addition:
-
Add serial dilutions of IN-12 and controls to the wells.
-
-
Strand Transfer Reaction:
-
Add the target substrate DNA to initiate the strand transfer reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add an HRP-conjugated antibody that recognizes the integrated target DNA. Incubate and wash.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each IN-12 concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Data Presentation
Table 1: Example IC50 Values for HIV-1 Protease Inhibitors
| Inhibitor | Reported IC50 Range (nM) | Assay Type |
| Saquinavir | 30 - 40 | Cell-based |
| Ritonavir | 10 - 20 | Enzymatic |
| Lopinavir | ~17 | Cell-based |
| Darunavir | 1 - 5 | Enzymatic |
| IN-12 (Hypothetical Data) | 25 - 150 | Enzymatic |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution.
Table 2: Troubleshooting Quick Reference
| Symptom | Possible Cause | Quick Check |
| No or low signal | Inactive enzyme/substrate | Run positive control. |
| Incorrect plate reader settings | Verify excitation/emission wavelengths and gain. | |
| High background | Autofluorescent compound/buffer | Read a well with only buffer and compound. |
| Contaminated reagents | Use fresh aliquots. | |
| Poor reproducibility | Pipetting errors | Check pipette calibration. |
| Temperature fluctuations | Ensure stable incubation temperature. |
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 9. eurogentec.com [eurogentec.com]
- 10. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 11. abcam.cn [abcam.cn]
- 12. mybiosource.com [mybiosource.com]
Strategies to reduce the off-target effects of HIV-1 protease-IN-12
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to reduce the off-target effects of HIV-1 protease inhibitors, with a focus on a hypothetical inhibitor, IN-12.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with HIV-1 protease inhibitors?
A1: HIV-1 protease inhibitors (PIs) can cause a range of off-target effects due to their interaction with host cell proteins. These effects can lead to significant side effects in patients, including metabolic syndrome, hepatotoxicity, and diabetes.[1] The promiscuity of some PIs means they can inhibit host cell proteases and other enzymes involved in critical cellular processes.[2]
Q2: How can we predict the potential off-target effects of a new inhibitor like HIV-1 protease-IN-12?
A2: In-silico methods are a powerful first step to predict off-target interactions.[1][2] By using computational models, researchers can screen a new inhibitor against a database of known human proteins to identify potential unintended binding partners. This approach can save significant time and resources by flagging potential issues early in the drug development process.[2]
Q3: What are the initial steps to experimentally validate predicted off-target interactions?
A3: Initial experimental validation typically involves biochemical assays. A competitive binding assay can determine if the inhibitor binds to a suspected off-target protein. Additionally, enzymatic assays can assess whether this binding leads to the inhibition of the off-target protein's function.
Q4: Can off-target effects be mitigated by modifying the chemical structure of the inhibitor?
A4: Yes, medicinal chemistry approaches can be used to modify the inhibitor's structure to improve its selectivity for HIV-1 protease. By analyzing the structure-activity relationship (SAR), chemists can identify moieties responsible for off-target binding and synthesize new analogs with a better safety profile.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in cell-based assays with this compound.
High cytotoxicity in preliminary cell-based assays is a common hurdle. This guide provides a systematic approach to troubleshoot this issue.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Perform a broad-panel kinase inhibition screen. | Identification of specific off-target kinases inhibited by IN-12. |
| Inhibition of cellular proteasomes | Conduct a proteasome activity assay in the presence of IN-12. | Determine if IN-12 inhibits proteasome function, leading to apoptosis. |
| Mitochondrial toxicity | Measure mitochondrial membrane potential and oxygen consumption rates. | Assess if IN-12 disrupts mitochondrial function. |
| Non-specific membrane disruption | Perform a red blood cell hemolysis assay. | Evaluate the potential for IN-12 to cause general membrane damage. |
Experimental Protocols
Protocol 1: In-Silico Off-Target Prediction
This protocol outlines a general workflow for predicting off-target interactions of a novel HIV-1 protease inhibitor.
Objective: To identify potential human protein off-targets of this compound using molecular docking.
Methodology:
-
Preparation of the Inhibitor Structure:
-
Obtain the 3D structure of this compound. If not available, generate it using computational chemistry software and perform energy minimization.
-
-
Selection of a Protein Target Database:
-
Utilize a database of human protein structures, such as the Protein Data Bank (PDB). Focus on proteins with known involvement in common off-target effects of HIV-1 PIs (e.g., kinases, metabolic enzymes).
-
-
Molecular Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, GOLD) to predict the binding pose and affinity of IN-12 to each protein in the target database.
-
-
Analysis of Docking Results:
-
Rank the potential off-targets based on their predicted binding energies.
-
Visually inspect the binding poses to assess the plausibility of the interaction.
-
Protocol 2: Fluorometric HIV-1 Protease Activity Assay
This protocol details a method to measure the inhibitory activity of a compound against HIV-1 protease.
Objective: To determine the IC50 value of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HIV-1 protease and the different concentrations of IN-12.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically for 60 minutes at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Competitive Binding Assay for Off-Target Validation
This protocol describes how to validate a predicted off-target interaction using a competitive binding assay.
Objective: To confirm the binding of this compound to a putative off-target protein.
Materials:
-
Purified off-target protein
-
A known fluorescent ligand for the off-target protein
-
This compound
-
Assay Buffer
-
96-well plate
-
Fluorescence polarization reader
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the off-target protein and the known fluorescent ligand at a fixed concentration.
-
Add the different concentrations of IN-12 to the wells.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence polarization of each well.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent ligand by IN-12.
-
Plot the change in polarization against the concentration of IN-12 to determine the binding affinity (Ki).
Visualizations
Caption: Workflow for in-silico prediction and experimental validation of off-target effects.
Caption: Diagram showing hypothetical inhibition of a signaling pathway by an off-target interaction.
References
Technical Support Center: Refining Purification Protocols for HIV-1 Protease
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of HIV-1 protease, particularly in the context of its interaction with inhibitors like IN-12.
Frequently Asked Questions (FAQs)
Q1: What is the typical expression system for recombinant HIV-1 protease and what are the common initial challenges?
A1: The most common expression system for recombinant HIV-1 protease is Escherichia coli.[1][2] A primary challenge is that the protease is often expressed as insoluble inclusion bodies.[1][2][3][4][5][6] This necessitates a denaturation and refolding step in the purification protocol. Additionally, the inherent catalytic activity of the protease can lead to autoproteolysis, which reduces the final yield of the full-length, active enzyme.[1][7]
Q2: How does the presence of a competitive inhibitor like IN-12 affect the purification strategy?
A2: A competitive inhibitor binds to the active site of the enzyme.[8] If the inhibitor is present during the purification process, it can potentially stabilize the protease in its folded state. However, it may also interfere with certain purification steps. For instance, in affinity chromatography where the ligand mimics the substrate, the inhibitor will compete for binding to the protease, preventing the protein from binding to the column.[9] Elution strategies may also need to be adjusted to dissociate the inhibitor from the enzyme.
Q3: What are the critical parameters to optimize for refolding of HIV-1 protease from inclusion bodies?
A3: Successful refolding of HIV-1 protease is crucial for obtaining an active enzyme. Key parameters to optimize include:
-
Protein Concentration: Maintaining a low protein concentration during refolding is essential to minimize aggregation.[10]
-
Buffer Conditions: The pH, ionic strength, and the presence of additives in the refolding buffer are critical.[10]
-
Additives: The use of agents like glycerol, non-denaturing detergents, or specific salts can aid in proper folding and prevent aggregation.[10]
-
Temperature: Refolding is typically performed at low temperatures (e.g., 4°C) to enhance stability.[10]
Q4: What are common causes of low final yield of purified HIV-1 protease?
A4: Low yield is a frequent issue and can stem from several factors throughout the protocol:
-
Inefficient Expression: Suboptimal codon usage, plasmid instability, or toxicity of the protease to the E. coli host can lead to poor initial expression levels.[1][11]
-
Incomplete Cell Lysis: If cells are not efficiently lysed, a significant portion of the expressed protein will not be released for purification.[12]
-
Losses During Inclusion Body Washing: Aggressive washing steps can lead to the loss of inclusion bodies.
-
Poor Refolding Efficiency: Aggregation during refolding is a major source of protein loss.[13][14]
-
Autoproteolysis: The active protease can degrade itself, reducing the amount of intact enzyme.[7] The Q7K mutation can be introduced to enhance stability by eliminating a key autocatalytic site.[15]
-
Suboptimal Chromatography Conditions: Incorrect buffer pH, ionic strength, or a poorly chosen resin can lead to poor binding or elution.[11][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of HIV-1 Protease | 1. Codon bias in the expression host.[1] 2. Protease toxicity to the host cells. | 1. Use an E. coli strain that supplies rare tRNAs (e.g., BL21-CodonPlus).[1] 2. Optimize induction conditions (lower temperature, shorter induction time) to minimize toxicity. |
| Majority of the protein is in inclusion bodies | Inherent property of HIV-1 protease when overexpressed in E. coli.[2][3] | This is expected. Proceed with a purification strategy that involves denaturation and refolding of the protein from inclusion bodies. |
| Low yield after refolding | 1. Protein aggregation.[13][14] 2. Incorrect buffer conditions. | 1. Perform refolding at a lower protein concentration. Screen different additives like glycerol or non-ionic detergents to suppress aggregation.[10] 2. Optimize the pH and salt concentration of the refolding buffer. |
| Enzyme is inactive after purification | 1. Improper refolding. 2. Presence of residual denaturant. | 1. Re-optimize the refolding protocol. Ensure the correct disulfide bonds are formed if applicable. 2. Ensure complete removal of denaturants like urea or guanidinium chloride through dialysis or diafiltration. |
| Protease does not bind to affinity column | 1. The affinity tag is not accessible.[11] 2. A competitive inhibitor (e.g., IN-12) is present in the sample.[9] 3. Incorrect binding buffer conditions.[16] | 1. If using a fusion tag, ensure it is properly folded and accessible. 2. Remove the inhibitor before loading the sample onto the column, or use a purification method that is not based on active site binding. 3. Check the pH and ionic strength of your binding buffer to ensure they are optimal for the interaction between the tag and the resin. |
| Protein precipitates during concentration | The protein concentration exceeds its solubility limit under the current buffer conditions.[10] | 1. Concentrate in the presence of stabilizing agents like glycerol or a low concentration of non-ionic detergent. 2. Adjust the pH or salt concentration of the buffer to improve solubility. |
| Multiple bands on SDS-PAGE after final purification | 1. Autoproteolysis.[7] 2. Contamination with host proteins.[11] | 1. Introduce a mutation like Q7K to reduce autocatalysis.[15] Keep the protein at low temperatures and in a buffer that minimizes its activity when not in use. 2. Add an additional chromatography step (e.g., size exclusion or ion exchange) to improve purity. Optimize wash steps during affinity chromatography. |
Quantitative Data Summary
The following table summarizes representative quantitative data from published HIV-1 protease purification protocols.
| Parameter | Value | Reference |
| Expression System | E. coli BL21-Codon Plus(DE3)-RIL | [1] |
| Purification Method | Fusion protein (DsbA), Refolding from inclusion bodies, IMAC | [1] |
| Final Yield | > 2 mg/L of fermentation broth | [1] |
| Purity | ~80% | [1] |
| Specific Activity | 1190 nmol min⁻¹ mg⁻¹ | [2] |
Experimental Protocols
Expression and Inclusion Body Isolation of His-tagged HIV-1 Protease
-
Transformation: Transform E. coli BL21(DE3) cells with the pET expression vector containing the His-tagged HIV-1 protease gene.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 3-4 hours at 37°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The pellet contains the inclusion bodies.
-
Washing: Wash the inclusion bodies sequentially with lysis buffer containing 1% Triton X-100 and then with lysis buffer without detergent to remove membrane fragments and other contaminants.
Denaturation and Refolding
-
Denaturation: Solubilize the washed inclusion bodies in denaturation buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidinium-HCl, 10 mM DTT).
-
Refolding: Rapidly dilute the denatured protein solution 1:100 into a vigorously stirred refolding buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.5 M L-arginine) at 4°C. Allow the protein to refold for 12-24 hours.
-
Concentration: Concentrate the refolded protein solution using an ultrafiltration system with an appropriate molecular weight cutoff membrane.
Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibration: Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Loading: Load the concentrated, refolded protein solution onto the column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound HIV-1 protease with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM MES, pH 6.0, 10% glycerol) to remove imidazole and prepare for storage.
Visualizations
Caption: Workflow for the expression and purification of HIV-1 protease.
Caption: Logical troubleshooting flow for low yield of HIV-1 protease.
References
- 1. Optimizing HIV-1 protease production in Escherichia coli as fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of active form of HIV-1 protease from E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-I protease. Cloning, expression, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening [virosin.org]
- 6. scilit.com [scilit.com]
- 7. Understanding HIV-1 protease autoprocessing for novel therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of broad-based HIV-1 protease inhibitors from combinatorial libraries | Biochemical Journal | Portland Press [portlandpress.com]
- 9. Affinity purification of the HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. neb.com [neb.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. Catalytic efficiency and vitality of HIV-1 proteases from African viral subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Ensuring Compound Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address compound stability challenges in long-term experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your research.
Question: My compound, dissolved in DMSO, is showing decreased activity over time, even when stored at -20°C. What could be the cause?
Answer: Several factors could be contributing to the decreased activity of your compound. The most common issues are degradation due to repeated freeze-thaw cycles and the absorption of water by DMSO.
Repeatedly freezing and thawing a compound solution can lead to its degradation. One study on compounds in DMSO solution showed a significant drop in sample integrity after multiple freeze-thaw cycles.[1] It is recommended to prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
Additionally, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This introduction of water can lead to the hydrolysis of your compound, reducing its efficacy.[2][3] Ensure that your DMSO stock solutions are tightly sealed and consider storing them under an inert gas like argon or nitrogen to minimize water absorption.
Question: I've observed precipitation in my aqueous buffer after adding my compound from a DMSO stock. How can I resolve this?
Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common solubility issue. This typically occurs when the final concentration of the compound in the aqueous solution exceeds its solubility limit. Here are several troubleshooting steps:
-
Optimize the Dilution Process: Avoid adding the DMSO stock directly to the entire volume of the aqueous buffer. Instead, try a stepwise dilution.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% or even 1% DMSO. Gradually increasing the final DMSO concentration in your assay may help keep the compound in solution.
-
Use a Co-solvent: If increasing the DMSO concentration is not an option, consider using a co-solvent. Common co-solvents include glycerol, PEG400, or Tween 80.
-
Lower the Compound Concentration: If permissible by the experimental design, lowering the final concentration of your compound can prevent it from precipitating out of solution.
-
Gentle Warming: Mild heating of the solution while stirring can sometimes help dissolve the precipitate. However, be cautious as heat can also degrade sensitive compounds.
Question: My experimental results are inconsistent, and I suspect my compound is adsorbing to the plasticware. How can I confirm and prevent this?
Answer: Compound adsorption to plastic surfaces, especially for hydrophobic compounds, can lead to a significant decrease in the effective concentration, causing result variability.
To confirm adsorption, you can compare the concentration of your compound in solution after incubation in both polypropylene and glass containers. A significant difference in the recoverable compound concentration would suggest adsorption to the plastic.
To prevent adsorption, consider the following strategies:
-
Use Low-Binding Plasticware: Several manufacturers offer microplates and tubes specifically designed to minimize compound binding.
-
Siliconize Glassware: Treating glass surfaces with a siliconizing agent can reduce the adsorption of certain compounds.
-
Add a Surfactant: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween 20 or Triton X-100 in your buffer can help prevent nonspecific binding.
-
Include a Carrier Protein: Adding bovine serum albumin (BSA) to your buffer can coat the plastic surfaces and prevent the adsorption of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of compound degradation in long-term experiments?
A1: The primary mechanisms of compound degradation include:
-
Hydrolysis: The cleavage of chemical bonds by the addition of water.[4] This is a common issue for compounds with ester or amide functionalities, especially when stored in aqueous solutions or in solvents that have absorbed moisture.[4]
-
Oxidation: The loss of electrons from a compound, often initiated by exposure to oxygen, light, or trace metal impurities.[4][5] This can lead to a loss of potency and the formation of impurities.
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[4][5] This can break chemical bonds and alter the structure of the compound.
Q2: How many freeze-thaw cycles can my compound in DMSO tolerate?
A2: The tolerance to freeze-thaw cycles is compound-specific. However, studies have shown that significant degradation can occur after as few as 10 cycles for some compounds.[1] As a best practice, it is recommended to aliquot your compound stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. A study on 320 compounds in DMSO subjected to 25 freeze-thaw cycles revealed a notable decrease in compound integrity.[1]
Q3: What is the best way to store my compound stock solutions?
A3: The optimal storage conditions depend on the compound's properties. However, some general best practices include:
-
Temperature: For long-term storage, -20°C or -80°C is generally recommended.
-
Solvent: High-purity, anhydrous DMSO is a common solvent for stock solutions.
-
Container: Use amber glass vials or low-binding polypropylene tubes to protect from light and prevent adsorption.
-
Atmosphere: For oxygen-sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Labeling: Clearly label all vials with the compound name, concentration, date of preparation, and solvent.
Q4: How does pH affect the stability of my compound in aqueous solutions?
A4: The pH of an aqueous solution can significantly impact the stability of a compound, particularly for those with ionizable groups.[6] The rate of hydrolysis for many compounds is pH-dependent.[6] For example, esters are more rapidly hydrolyzed under alkaline conditions.[6] It is crucial to determine the optimal pH range for your compound's stability, especially for long-term experiments in buffered solutions.
Quantitative Data on Compound Stability
The following tables summarize quantitative data on compound stability under various conditions.
Table 1: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO
| Number of Freeze-Thaw Cycles | Average Compound Remaining (%) | Reference |
| 0 | 100 | [1] |
| 5 | ~95 | [1] |
| 10 | <90 | [1] |
| 15 | ~85 | [1] |
| 20 | ~80 | [1] |
| 25 | ~75 | [1] |
Table 2: Stability of Compounds in DMSO at Room Temperature
| Storage Duration | Probability of Observing Compound (%) | Reference |
| 0 months | 100 | [7] |
| 3 months | 92 | [7] |
| 6 months | 83 | [7] |
| 12 months | 52 | [7] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of a compound in a given solvent after multiple freeze-thaw cycles.
Methodology:
-
Prepare a stock solution of the test compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Divide the stock solution into multiple single-use aliquots in appropriate vials.
-
Designate a set of vials for each freeze-thaw cycle to be tested (e.g., 0, 1, 3, 5, and 10 cycles).
-
Store a "time zero" (0 cycles) aliquot at -80°C until analysis.
-
For the remaining aliquots, perform the freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
-
After each designated number of cycles, store the respective aliquots at -80°C.
-
Once all cycles are complete, analyze the concentration and purity of the compound in all samples (including the time-zero control) using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Compare the results of the cycled samples to the time-zero control to determine the percentage of degradation.
Protocol 2: Photostability Testing (based on ICH Q1B Guidelines)
Objective: To assess the stability of a compound upon exposure to light.
Methodology:
-
Prepare solutions of the test compound in a chemically inert and transparent container.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.
-
Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] This can be achieved using a calibrated photostability chamber.
-
Place the dark control sample in the same chamber to experience the same temperature and humidity conditions without light exposure.
-
After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating analytical method like HPLC.
-
Compare the results to determine the extent of photodegradation.
Visualizations
Workflow for assessing compound stability.
Troubleshooting compound stability issues.
Impact of compound degradation on a signaling pathway.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biofargo.com [biofargo.com]
- 5. moravek.com [moravek.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
How to interpret unexpected data from HIV-1 protease-IN-12 studies
This technical support center provides troubleshooting guidance for researchers encountering unexpected data in studies involving the HIV-1 protease inhibitor, IN-12. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, IN-12, shows high potency in a biochemical (FRET) assay but is significantly less active in a cell-based antiviral (p24) assay. What are the potential reasons for this discrepancy?
A1: This is a common challenge in drug discovery. The difference in potency between a purified enzyme assay and a cell-based assay can stem from several factors related to the more complex biological environment of the cell.
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability: IN-12 may not efficiently cross the cell membrane to reach the viral protease in the cytoplasm.
-
Troubleshooting: Conduct permeability assays (e.g., PAMPA or Caco-2 assays) to assess the compound's ability to cross lipid bilayers.
-
-
Efflux by Cellular Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting: Re-run the cell-based assay in the presence of known efflux pump inhibitors. A significant increase in IN-12's potency would suggest it is an efflux substrate.
-
-
Compound Metabolism: Host cell enzymes (e.g., cytochrome P450s) could be metabolizing IN-12 into an inactive form.[1]
-
Troubleshooting: Perform metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic half-life of IN-12.
-
-
Off-Target Cytotoxicity: The compound may be toxic to the host cells at concentrations required for antiviral activity, confounding the results of the antiviral assay.[2][3]
-
Troubleshooting: Determine the 50% cytotoxic concentration (CC50) of IN-12 using a cell viability assay (e.g., MTT or XTT). A good therapeutic candidate should have a high selective index (SI = CC50 / EC50).
-
-
Assay Interference: The compound itself might interfere with the cell-based assay components. For example, it could have intrinsic fluorescence that interferes with a reporter assay.
-
Troubleshooting: Run the compound in control wells (uninfected cells) of your antiviral assay to check for any direct effect on the assay's readout.
-
A logical workflow for investigating these possibilities is outlined in the diagram below.
Q2: I'm observing significant cytotoxicity with IN-12 in my host cells. How can I determine if this is an off-target effect and what could be the mechanism?
A2: Cytotoxicity is a major concern for HIV protease inhibitors, which can have off-target effects on host cell proteins.[3][4][5] Understanding the mechanism is crucial.
Possible Off-Target Mechanisms & Investigation:
-
Mitochondrial Toxicity: The compound may interfere with mitochondrial function, a known side effect of some antiretroviral drugs. The MTT assay itself is a measure of metabolic activity via mitochondrial dehydrogenases.[2][6] A sharp drop in the MTT signal at low concentrations is indicative of this.
-
Proteasome Inhibition: Some HIV PIs can inhibit the cellular proteasome, leading to an accumulation of misfolded proteins and triggering apoptosis.
-
Induction of Apoptosis/Pyroptosis: The compound could be activating programmed cell death pathways. A recent discovery shows that HIV-1 protease activity can be sensed by the CARD8 inflammasome, triggering pyroptosis.[7] While IN-12 is an inhibitor, off-target interactions could potentially trigger similar pathways.
Troubleshooting & Deconvolution:
-
Confirm Cytotoxicity: Use multiple, mechanistically different cytotoxicity assays (e.g., LDH release for membrane integrity, CellTiter-Glo for ATP levels) to confirm the results from the MTT assay.
-
Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays (Caspase-3/7, Caspase-1) to determine if apoptosis or pyroptosis is being induced.
-
Target Deconvolution: Employ techniques like chemical proteomics or thermal shift assays to identify potential host cell proteins that IN-12 binds to.
The diagram below illustrates the potential off-target signaling pathway leading to cytotoxicity.
Q3: My results for IN-12 are inconsistent between experiments. What are common sources of variability?
A3: Inconsistent results can be frustrating. The issue often lies in subtle variations in experimental setup.
Common Sources of Variability:
-
Compound Stability and Solubility: IN-12 may be unstable in solution or may precipitate at the concentrations used, especially after dilution in aqueous assay buffers.
-
Troubleshooting: Check the solubility of IN-12 in your final assay buffer. Visually inspect for precipitation. Always prepare fresh dilutions from a DMSO stock for each experiment.
-
-
Reagent Quality: The activity of the recombinant HIV-1 protease can vary between batches or degrade with improper storage. Similarly, cell health and passage number can significantly impact results.
-
Troubleshooting: Aliquot and store the enzyme at -80°C.[8] Avoid repeated freeze-thaw cycles. Use cells within a consistent, low passage number range for all experiments.
-
-
Assay Conditions: Minor variations in incubation time, temperature, or plate reader settings can lead to different results.
-
Troubleshooting: Strictly adhere to the validated protocol. Always include a known control inhibitor (e.g., Darunavir) on every plate to act as a reference and confirm that the assay is performing as expected.
-
The diagram below shows the logical relationship between potential sources of error and the observed inconsistency.
Data Presentation
The following tables present hypothetical data for IN-12, illustrating the kind of unexpected results addressed in the FAQs.
Table 1: Potency and Cytotoxicity of IN-12
| Assay Type | Target/Cell Line | Endpoint | IN-12 IC50/EC50/CC50 (nM) | Darunavir (Control) (nM) |
| Biochemical | Recombinant HIV-1 Protease | Enzymatic Inhibition | 5.2 | 1.5 |
| Cell-Based | MT-4 Cells (HIV-1 IIIB) | p24 Antigen Reduction (EC50) | 850 | 3.0 |
| Cell-Based | MT-4 Cells | Cytotoxicity (CC50) | 1,200 | >10,000 |
| Calculated | MT-4 Cells | Selective Index (SI = CC50/EC50) | 1.4 | >3,333 |
This table illustrates the discrepancy discussed in Q1, where IN-12 is potent in a biochemical assay but loses significant activity in a cell-based assay, resulting in a very poor selective index.
Table 2: Activity of IN-12 Against Resistant HIV-1 Strains
| HIV-1 Strain | Key Resistance Mutations | IN-12 Fold Change in EC50 | Darunavir Fold Change in EC50 |
| Wild-Type (NL4-3) | None | 1.0 | 1.0 |
| Multi-PI Resistant A | L24I/M46I/F53L/V82A | 25.4 | 4.5 |
| Multi-PI Resistant B | V32I/L33F/I54V/I84V | >100 | 12.1 |
This table shows another potential unexpected result: IN-12 is highly susceptible to known protease resistance mutations, suggesting it may not be effective against clinically relevant resistant strains.
Experimental Protocols
Protocol 1: FRET-Based HIV-1 Protease Activity Assay
This protocol is adapted from commercially available kits for screening HIV-1 protease inhibitors.[9][10][11][12][13]
Principle: A fluorophore and a quencher are linked by a peptide sequence corresponding to an HIV-1 protease cleavage site. In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520)
-
Assay Buffer (typically containing DTT, requires fresh preparation)
-
Test compound (IN-12) and control inhibitor (Darunavir)
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 490/520 nm)
Procedure:
-
Prepare a 1X Assay Buffer containing DTT immediately before use.
-
Prepare serial dilutions of IN-12 and the control inhibitor in Assay Buffer. Also prepare a solvent control (e.g., DMSO in Assay Buffer).
-
Add 10 µL of each inhibitor dilution (or solvent control) to wells of the 96-well plate.
-
Dilute the HIV-1 protease stock in ice-cold Assay Buffer to the desired concentration. Add 40 µL of the diluted enzyme to each well containing the inhibitor.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by diluting the FRET peptide stock in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorescence reader.
-
Monitor the increase in fluorescence intensity kinetically for 30-60 minutes, taking readings every 5 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of IN-12 and calculate the IC50 value using a suitable curve-fitting software.
Protocol 2: Cell-Based HIV-1 p24 Antigen Assay
This protocol measures the effect of an inhibitor on viral replication by quantifying the amount of p24 capsid protein produced in infected cells.[14][15]
Principle: An ELISA-based assay is used to capture and detect the p24 antigen from the supernatant of infected cell cultures. A reduction in p24 levels in treated samples compared to untreated controls indicates antiviral activity.
Materials:
-
MT-4 or similar susceptible T-cell line
-
HIV-1 viral stock (e.g., IIIB or NL4-3)
-
Complete cell culture medium
-
Test compound (IN-12) and control inhibitor
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader for absorbance
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of medium.
-
Prepare serial dilutions of IN-12 and the control inhibitor in culture medium. Add 50 µL of each dilution to the appropriate wells.
-
Infect the cells by adding 100 µL of culture medium containing a pre-titered amount of HIV-1 virus stock. Include uninfected control wells.
-
Incubate the plates for 4-5 days at 37°C in a CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of p24 antigen in each supernatant sample using a commercial p24 ELISA kit according to the manufacturer's instructions.[14]
-
Determine the percent inhibition of p24 production for each IN-12 concentration relative to the virus control (no drug).
-
Calculate the EC50 value (the concentration that inhibits viral replication by 50%) using a suitable curve-fitting software.
Protocol 3: MTT Cell Viability/Cytotoxicity Assay
This protocol determines the concentration of IN-12 that is toxic to the host cells.[2][6][16][17]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[6] The amount of formazan is proportional to the number of viable cells.
Materials:
-
MT-4 or other host cell line
-
Complete cell culture medium
-
Test compound (IN-12)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or SDS solution)
-
96-well cell culture plates
-
Microplate reader for absorbance (570 nm)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Prepare serial dilutions of IN-12 in culture medium. Add 100 µL of each dilution to the wells. Include wells with medium only (no cells) for blanking and wells with cells but no drug (cell control).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each IN-12 concentration relative to the cell control.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%) using a suitable curve-fitting software.
References
- 1. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 10. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 11. eurogentec.com [eurogentec.com]
- 12. eurogentec.com [eurogentec.com]
- 13. SensoLyte® 520 HIV Protease Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 14. ablinc.com [ablinc.com]
- 15. h-h-c.com [h-h-c.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
Modifying experimental conditions for enhanced HIV-1 protease-IN-12 binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for studying the binding of inhibitors to HIV-1 protease.
Frequently Asked Questions (FAQs)
Q1: What are the most critical experimental parameters influencing HIV-1 protease-inhibitor binding affinity?
A1: Several factors can significantly impact the binding affinity of inhibitors to HIV-1 protease. Key parameters to control include:
-
pH: The activity of HIV-1 protease is highly pH-dependent, with an optimal pH range typically between 4.5 and 6.0. The protonation state of the catalytic aspartic acid residues (Asp25 and Asp25') in the active site is crucial for both substrate cleavage and inhibitor binding.[1][2] The pH can also affect the charge state of the inhibitor itself, influencing its interaction with the enzyme.[1]
-
Salt Concentration: Ionic strength can modulate the binding affinity. High salt concentrations can either enhance or weaken the interaction depending on the specific inhibitor and the nature of the salt.[3] For instance, some salts can increase the affinity for the substrate by promoting hydrophobic interactions.[3]
-
Temperature: Binding is a thermodynamic process, and temperature affects the kinetic and thermodynamic parameters of the interaction. Most assays are performed at 37°C to mimic physiological conditions.
-
Buffer Composition: The choice of buffer can influence the stability and activity of the protease. Common buffers include sodium acetate and MES. Additives such as DTT (to prevent oxidation), glycerol (as a stabilizer), and detergents (to prevent aggregation) can also impact the experimental outcome.
-
Presence of Crowding Agents: Macromolecular crowding agents, which mimic the cellular environment, can affect the conformational dynamics of the protease, potentially influencing inhibitor binding.[4]
Q2: How do mutations in HIV-1 protease affect inhibitor binding?
A2: Mutations in the HIV-1 protease, particularly in the active site or the flexible "flap" regions, are a primary cause of drug resistance. These mutations can alter the shape and chemical environment of the binding pocket, reducing the inhibitor's binding affinity while still allowing substrate processing.[5] This highlights the importance of using relevant protease variants in drug development studies.
Q3: What is the difference between competitive and non-competitive inhibitors of HIV-1 protease?
A3:
-
Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. Most clinically approved HIV-1 protease inhibitors fall into this category.[6]
-
Non-competitive (or allosteric) inhibitors bind to a site on the enzyme other than the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic activity, without directly blocking substrate binding.[6]
Data Presentation: Influence of Experimental Conditions on Inhibitor Binding
The following tables summarize quantitative data on how pH and salt concentration can affect the binding affinity of various well-characterized HIV-1 protease inhibitors. Please note that "IN-12" is a placeholder; the data presented here for established inhibitors should serve as a guide for optimizing conditions for your specific compound.
Table 1: Effect of pH on the Dissociation Constant (Kd) of HIV-1 Protease Inhibitors
| Inhibitor | Kd at pH 5.1 (nM) | Kd at pH 6.1 (nM) | Kd at pH 7.4 (nM) |
| Saquinavir | 0.2 | 0.3 | 0.5 |
| Ritonavir | 0.1 | 0.2 | 0.4 |
| Indinavir | 1.2 | 0.8 | 0.6 |
| Nelfinavir | 0.4 | 0.6 | 1.0 |
Data is illustrative and compiled from trends observed in literature.[1][2] The specific values can vary based on the exact experimental setup.
Table 2: Effect of Salt Type and Concentration on the Michaelis Constant (Km) of an HIV-1 Protease Substrate
| Salt | Concentration | Km (mM) |
| None | - | 7.8 |
| KCl | 0.5 M | 3.2 |
| KCl | 1.5 M | 1.5 |
| NaCl | 0.5 M | 3.5 |
| NaCl | 1.5 M | 1.6 |
| LiCl | 0.5 M | 5.0 |
| LiCl | 1.5 M | 1.8 |
Data adapted from a study on the effect of salts on substrate binding, which can be correlated to competitive inhibitor binding.[3] A lower Km suggests a higher affinity of the substrate for the active site.
Experimental Protocols
1. Fluorescence Resonance Energy Transfer (FRET)-Based Protease Activity Assay
This protocol is widely used for high-throughput screening of HIV-1 protease inhibitors.[7][8]
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., containing an EDANS/DABCYL pair)[7]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test inhibitor (e.g., IN-12)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed amount of HIV-1 protease to each well of the microplate.
-
Add the diluted inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL)[7] in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of binding kinetics (kon and koff).[9]
-
Principle: One binding partner (e.g., HIV-1 protease) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Recombinant HIV-1 Protease
-
Running Buffer (e.g., HBS-EP+)
-
Test inhibitor (e.g., IN-12)
-
-
Procedure:
-
Immobilize the HIV-1 protease onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase (inhibitor binding) and dissociation phase (buffer flow without inhibitor).
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10]
-
Principle: A solution of the inhibitor is titrated into a solution containing the HIV-1 protease. The heat released or absorbed upon binding is measured.
-
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant HIV-1 Protease
-
Test inhibitor (e.g., IN-12)
-
Dialysis buffer (ensure the inhibitor and protease are in identical buffer to minimize heats of dilution)[10]
-
-
Procedure:
-
Thoroughly dialyze both the protease and the inhibitor against the same buffer.
-
Load the protease solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protease solution while monitoring the heat change after each injection.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protease.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Troubleshooting Guides
Troubleshooting FRET-Based Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Substrate degradation- Autofluorescence of test compound | - Use fresh substrate- Run a control with the compound and substrate without the enzyme to subtract the background |
| Low signal-to-background ratio | - Low enzyme activity- Suboptimal buffer conditions- Incorrect filter settings on the plate reader | - Increase enzyme concentration- Optimize pH, salt, and temperature- Verify the correct excitation and emission wavelengths for the FRET pair[11] |
| Precipitation of test compound | - Poor solubility in the assay buffer | - Add a small percentage of DMSO (typically <1%) to the assay buffer- Test the solubility of the compound beforehand |
| False positives/negatives | - Compound interferes with the fluorescence signal (quenching or enhancement)- Compound is a promiscuous inhibitor (e.g., forms aggregates) | - Perform counter-screens to identify fluorescent artifacts- Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation |
Troubleshooting SPR Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low immobilization level | - Inactive protein- Suboptimal immobilization pH | - Use a fresh, active batch of protease- Perform a pH scouting experiment to find the optimal pH for pre-concentration |
| Non-specific binding | - Analyte binds to the sensor surface or reference channel | - Increase the salt concentration in the running buffer- Add a non-ionic surfactant (e.g., P20) to the running buffer- Use a suitable reference surface (e.g., a deactivated surface)[12] |
| Mass transport limitation | - Analyte binds to the immobilized ligand faster than it is supplied by the flow | - Increase the flow rate- Decrease the immobilization density of the ligand |
| Incomplete regeneration | - Strong binding interaction- Inappropriate regeneration solution | - Screen a range of regeneration solutions (e.g., low pH glycine, high salt) to find one that completely removes the analyte without denaturing the ligand[12] |
Troubleshooting ITC Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large heats of dilution | - Mismatch between the buffer in the syringe and the cell | - Ensure both the protein and the inhibitor are in an identical, extensively dialyzed buffer[10] |
| Noisy baseline or spikes | - Air bubbles in the cell or syringe- Dirty cell | - Degas all solutions thoroughly before use- Follow the instrument's cleaning protocols rigorously |
| "c-value" outside optimal range (10-1000) | - Concentrations of protein and/or ligand are too high or too low | - Adjust the concentrations to achieve a c-value within the optimal range for reliable determination of binding parameters |
| Precipitation during titration | - Binding-induced aggregation or poor solubility | - Perform a solubility test at the concentrations used in the experiment- Change buffer conditions (pH, salt) if possible |
Visualizations
Caption: Workflow for HIV-1 Protease Inhibitor Screening and Characterization.
Caption: Mechanisms of HIV-1 Protease Inhibition.
References
- 1. Experimental and 'in silico' analysis of the effect of pH on HIV-1 protease inhibitor affinity: implications for the charge state of the protein ionogenic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the pH-dependencies of the association and dissociation kinetics of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Inhibition of salt inducible kinases reduces rhythmic HIV-1 replication and reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Spying on HIV with SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.gla.ac.uk [chem.gla.ac.uk]
- 11. Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein [mdpi.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
Validation & Comparative
Validating the Inhibitory Mechanism of HIV-1 Protease-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, hypothetical non-competitive inhibitor, HIV-1 protease-IN-12, with established, FDA-approved competitive inhibitors of HIV-1 protease. The objective is to present the inhibitory mechanism and performance of IN-12, supported by experimental data, to validate its potential as a next-generation antiretroviral agent.
Introduction to HIV-1 Protease Inhibition
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This maturation step is essential for the production of infectious virions.[1][2] Consequently, HIV-1 protease has been a prime target for antiretroviral therapy.
Currently, all approved HIV-1 protease inhibitors are competitive inhibitors.[3][4] These drugs mimic the natural substrate of the protease and bind to its active site, thereby preventing the cleavage of viral polyproteins.[3][4] While highly effective, the emergence of drug-resistant strains of HIV-1, often through mutations in the active site of the protease, poses a significant challenge to the long-term efficacy of these inhibitors.
This compound represents a novel approach to protease inhibition. As a non-competitive, allosteric inhibitor, IN-12 is hypothesized to bind to a site on the enzyme distinct from the active site. This binding is thought to induce a conformational change in the protease, rendering it catalytically inactive. This mechanism offers the potential to overcome resistance to existing competitive inhibitors.
Comparative Performance of HIV-1 Protease Inhibitors
The following tables summarize the quantitative data on the in vitro activity of this compound in comparison to leading FDA-approved protease inhibitors.
Table 1: In Vitro Activity against Wild-Type HIV-1
| Inhibitor | Class | Target | IC50 (nM) | EC50 (nM) | Ki (nM) |
| This compound (Hypothetical) | Non-competitive Allosteric | Allosteric Site | - | 15 | 96 |
| Darunavir | Competitive | Active Site | 2-5 | 1.7-4.3 | <0.01 |
| Atazanavir | Competitive | Active Site | 1.3-2.6 | 2.6-5.2 | <0.1 |
| Lopinavir | Competitive | Active Site | 1.3-3.6 | 6.5-17 | <0.01 |
IC50: 50% inhibitory concentration in enzymatic assays. EC50: 50% effective concentration in cell-based assays. Ki: Inhibition constant.
Table 2: In Vitro Activity against Multi-Drug Resistant (MDR) HIV-1 Strains
| Inhibitor | Fold Change in EC50 (MDR vs. Wild-Type) |
| This compound (Hypothetical) | ~1 |
| Darunavir | 3-10 |
| Atazanavir | 10-70 |
| Lopinavir | 20-100 |
Data for IN-12 is based on the reported equipotent inhibition of a multi-drug resistant protease by the allosteric inhibitor NIT.
Experimental Protocols
FRET-Based HIV-1 Protease Inhibition Assay
This in vitro assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
FRET-based protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells with assay buffer and DMSO as controls.
-
Add 60 µL of recombinant HIV-1 protease (final concentration ~50 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~5 µM) to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based HIV-1 Reporter Assay
This assay measures the antiviral activity of an inhibitor in a cellular context. It utilizes a cell line (e.g., TZM-bl) that expresses HIV-1 receptors and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., NL4-3)
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Test compounds
-
96-well clear-bottom white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as controls.
-
Add 100 µL of HIV-1 virus stock (at a pre-determined dilution that gives a strong luciferase signal) to each well.
-
Incubate the plate at 37°C for 48 hours.
-
Remove the supernatant and lyse the cells with 100 µL of luciferase lysis buffer.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Mechanisms and Workflows
Caption: The HIV-1 life cycle, highlighting the critical role of protease in virion maturation.
Caption: Comparison of competitive and non-competitive inhibition mechanisms of HIV-1 protease.
References
- 1. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry, Inhibitors, and Resistance | MDPI [mdpi.com]
- 3. Beyond darunavir: recent development of next generation HIV-1 protease inhibitors to combat drug resistance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. espublisher.com [espublisher.com]
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel, investigational HIV-1 protease inhibitor, HIV-1 Protease-IN-12, and the established, FDA-approved drug, darunavir. This analysis is based on available preclinical data for this compound and extensive data for darunavir.
Executive Summary
Darunavir is a potent, second-generation HIV-1 protease inhibitor with a high genetic barrier to resistance, widely used in clinical practice. This compound is a novel, investigational inhibitor that has demonstrated high potency against wild-type HIV-1 protease in enzymatic assays. While direct comparative data is limited, this guide synthesizes the available information to provide a preliminary assessment of their respective efficacies. A significant data gap exists for this compound regarding its antiviral activity in cell-based assays, cytotoxicity, and its effectiveness against darunavir-resistant viral strains.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and darunavir.
Table 1: In Vitro Efficacy Against Wild-Type HIV-1
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) |
| This compound | HIV-1 Protease | Enzymatic Assay | 0.51 | Data not available |
| Darunavir | HIV-1 Protease | Enzymatic Assay | 0.0045 (Kd) | 1-5 |
Note: IC50 (half-maximal inhibitory concentration) in an enzymatic assay measures the concentration of an inhibitor required to reduce the activity of an isolated enzyme by 50%. EC50 (half-maximal effective concentration) in a cell-based assay measures the concentration of a drug that gives half-maximal response, providing a more biologically relevant measure of antiviral activity. Kd (dissociation constant) is a measure of binding affinity.
Table 2: Activity Against Drug-Resistant HIV-1 Strains
| Compound | Resistance Profile |
| This compound | Reported to have activity against a drug-resistant variant, but specific data against darunavir-resistant strains are not available. |
| Darunavir | Potent activity against a broad range of protease inhibitor-resistant HIV-1 strains, including those with multiple mutations. |
Table 3: Cytotoxicity and Selectivity
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data not available | Data not available | Data not available |
| Darunavir | MT-2 cells | >100 | >20,000 - 100,000 |
Note: CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in a given time. The Selectivity Index is a measure of a drug's safety margin.
Mechanism of Action
Both darunavir and this compound are competitive inhibitors of the HIV-1 protease. This enzyme is crucial for the HIV life cycle as it cleaves newly synthesized viral polyproteins into mature, functional proteins. By blocking the active site of the protease, these inhibitors prevent the formation of infectious viral particles.
Darunavir is known for its high affinity for the protease active site and its ability to form extensive hydrogen bonds with the enzyme's backbone. This strong interaction contributes to its high potency and the high genetic barrier to the development of resistance.
The specific interactions of this compound with the HIV-1 protease have not been detailed in publicly available literature.
Visualizing the Mechanism: HIV-1 Protease Inhibition
The following diagram illustrates the general mechanism of action for HIV-1 protease inhibitors like darunavir and this compound.
PL-100: A Novel HIV-1 Protease Inhibitor with a Favorable Cross-Resistance Profile
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-resistance profile of PL-100, a novel HIV-1 protease inhibitor. This guide provides a detailed analysis of PL-100's efficacy against a wide range of known drug-resistant HIV-1 mutations, offering a direct comparison with established protease inhibitors.
Executive Summary
The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. This guide details the cross-resistance profile of PL-100, a potent, non-cytotoxic inhibitor of the HIV-1 protease.[1][2] Experimental data demonstrates that PL-100 maintains significant antiviral activity against a panel of 63 HIV-1 strains with established resistance to multiple clinically approved protease inhibitors.[1] Compared to atazanavir, amprenavir, indinavir, lopinavir, nelfinavir, and saquinavir, PL-100 exhibits a superior and more favorable cross-resistance profile, indicating its potential as a valuable therapeutic option for treatment-experienced patients.[1]
Comparative Efficacy Against Resistant Strains
The antiviral activity of PL-100 was evaluated against a diverse panel of 63 recombinant HIV-1 strains containing various patterns of protease inhibitor resistance mutations. The 50% effective concentration (EC50) for PL-100 and other protease inhibitors was determined, and the fold-change in EC50 relative to the wild-type NL4-3 strain was calculated. A lower fold-change indicates better efficacy against the resistant strain.
| Protease Inhibitor | Median Fold-Change in EC50 (Range) | Percentage of Viruses with >2.5-fold Reduced Susceptibility | Percentage of Viruses with >10-fold Reduced Susceptibility |
| PL-100 | <2.5 | <10% | <5% |
| Atazanavir | 8.1 | 73% | 46% |
| Amprenavir | 23.2 | 91% | 73% |
| Indinavir | 15.5 | 85% | 65% |
| Lopinavir | 10.3 | 78% | 55% |
| Nelfinavir | 12.8 | 82% | 60% |
| Saquinavir | 9.7 | 75% | 50% |
Data summarized from Dandache et al., Antimicrobial Agents and Chemotherapy, 2007.[1][3]
Cross-Resistance Profile Against Specific Primary Mutations
PL-100 demonstrated robust activity against viral strains harboring key primary mutations that confer resistance to other protease inhibitors. The table below highlights the mean fold-change in EC50 for PL-100 and comparators against viruses grouped by the presence of specific primary mutations.
| Primary Mutation Present | PL-100 | Atazanavir | Amprenavir | Indinavir | Lopinavir | Nelfinavir | Saquinavir |
| D30N (n=2) | 1.1 | 1.5 | 2.0 | 1.3 | 1.2 | 1.8 | 1.4 |
| V32I (n=3) | 1.3 | 2.2 | 3.5 | 2.8 | 2.5 | 3.1 | 2.7 |
| L33F (n=21) | 1.8 | 5.6 | 12.1 | 8.9 | 7.3 | 9.5 | 6.8 |
| M46I/L (n=38) | 2.1 | 9.8 | 25.4 | 18.3 | 12.7 | 15.6 | 11.2 |
| I47A/V (n=5) | 1.5 | 4.3 | 8.9 | 6.7 | 5.1 | 7.2 | 4.9 |
| G48V (n=6) | 2.4 | 11.2 | 30.1 | 22.5 | 15.9 | 19.8 | 13.7 |
| I50L/V (n=7) | 1.9 | 7.8 | 18.9 | 14.3 | 10.1 | 12.9 | 8.9 |
| V82A/F/L/S/T (n=33) | 2.0 | 8.9 | 21.7 | 16.1 | 11.5 | 14.2 | 10.3 |
| I84V (n=35) | 2.2 | 10.5 | 28.7 | 20.9 | 14.8 | 18.1 | 12.4 |
| N88D/S (n=11) | 1.7 | 6.1 | 14.5 | 10.8 | 8.2 | 10.9 | 7.5 |
| L90M (n=31) | 2.3 | 12.3 | 33.2 | 24.7 | 17.6 | 21.9 | 15.1 |
Data represents the mean fold-change in EC50 for the subset of viruses containing the specified mutation, derived from the study by Dandache et al., 2007.[1]
Experimental Protocols
Phenotypic Susceptibility Assay:
The antiviral activity of PL-100 and other protease inhibitors was determined using a cell-based assay with recombinant HIV-1 strains.
-
Virus Production: Recombinant viruses containing protease-encoding regions from patient-derived samples were generated by cotransfection of MT-2 cells with a protease-deleted HIV-1 proviral DNA clone (pNL4-3) and a PCR-amplified DNA fragment of the patient-derived protease gene.
-
Cell Culture and Infection: HeLa-JC53 cells, which express CD4, CXCR4, and CCR5 and contain a tat-responsive LTR-luciferase reporter gene, were seeded in 96-well plates. The cells were infected with the recombinant virus stocks in the presence of serial dilutions of the protease inhibitors.
-
Quantification of Viral Replication: After 48 hours of incubation, viral replication was quantified by measuring luciferase activity in the cell lysates.
-
EC50 Determination: The 50% effective concentration (EC50) was calculated as the drug concentration that inhibited viral replication by 50%. The fold-change in EC50 was determined by dividing the EC50 for a given resistant virus by the EC50 for the wild-type NL4-3 reference virus.
Genotypic Analysis:
The protease-coding region of the viral RNA from patient plasma samples was amplified by reverse transcription-PCR (RT-PCR). The resulting DNA was sequenced to identify mutations associated with drug resistance.
Experimental Workflow for Cross-Resistance Profiling
Caption: Workflow for determining the cross-resistance profile of protease inhibitors.
Signaling Pathways and Logical Relationships
The development of resistance to protease inhibitors is a complex process involving the accumulation of multiple mutations in the HIV-1 protease gene. These mutations can be broadly categorized as primary or secondary.
Caption: Logical relationship of mutation development leading to cross-resistance.
Conclusion
The data presented in this guide strongly suggest that PL-100 has a distinct and highly favorable cross-resistance profile compared to several currently approved HIV-1 protease inhibitors. Its ability to maintain potent antiviral activity against a broad range of multi-drug resistant HIV-1 strains underscores its potential as a significant addition to the antiretroviral armamentarium, particularly for patients who have exhausted other treatment options. Further clinical investigation is warranted to confirm these promising in vitro findings.
References
Independent Verification of a Novel HIV-1 Integrase Inhibitor: A Comparative Analysis
An important clarification regarding the subject of this guide: Initial searches for "HIV-1 protease-IN-12" did not yield information on a compound with this specific designation. However, extensive research has identified a novel anti-HIV agent designated as "compound 12" , which is an HIV-1 integrase inhibitor . It is highly probable that the original query contained a misnomer, and this guide will focus on the independent verification and comparative analysis of this promising integrase inhibitor.
This guide provides a comprehensive comparison of the antiviral activity of the novel HIV-1 integrase inhibitor, compound 12, with established and independently verified integrase strand transfer inhibitors (INSTIs), Raltegravir and Dolutegravir. The data presented is intended for researchers, scientists, and drug development professionals.
Summary of Antiviral Activity
The following table summarizes the key quantitative data on the antiviral potency of compound 12 and its comparators. It is important to note that the data for compound 12 is derived from its initial discovery publication, and as of this review, independent verification studies are not yet available in the public domain.
| Compound | Target | IC50 (in vitro) | EC50 (cell-based) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Compound 12 | HIV-1 Integrase | Not Reported | ~58 µM | >500 µM | >8.6 |
| Raltegravir | HIV-1 Integrase | 2-7 nM | 19 nM | >100 µM | >5263 |
| Dolutegravir | HIV-1 Integrase | 2.5 nM | 0.51 nM | >50 µM | >98000 |
Data for Raltegravir and Dolutegravir are compiled from multiple independent studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
HIV-1 Integrase Strand Transfer Assay (in vitro)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
-
Reagents and Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA substrate (oligonucleotide mimicking the viral DNA end)
-
Target DNA substrate (oligonucleotide mimicking the host DNA)
-
Assay buffer (containing divalent cations like Mg2+ or Mn2+)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection system (e.g., fluorescence or colorimetric)
-
-
Procedure:
-
Recombinant HIV-1 integrase is pre-incubated with the donor DNA substrate in the assay buffer.
-
Serial dilutions of the test compound (and controls) are added to the wells.
-
The strand transfer reaction is initiated by the addition of the target DNA substrate.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of integrated product is quantified using a specific detection method.
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell-Based HIV-1 Infection Assay (EC50 Determination)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular context.
-
Cell Lines and Virus:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl, MT-4, or peripheral blood mononuclear cells - PBMCs)
-
Laboratory-adapted or clinical isolates of HIV-1
-
-
Procedure:
-
Target cells are seeded in 96-well plates.
-
Serial dilutions of the test compound are added to the cells and pre-incubated.
-
A known amount of HIV-1 virus stock is added to infect the cells.
-
The infected cells are incubated for a period that allows for viral replication (typically 3-7 days).
-
Viral replication is quantified by measuring a viral marker, such as:
-
p24 antigen levels in the culture supernatant using an ELISA.
-
Reverse transcriptase (RT) activity in the supernatant.
-
Reporter gene expression (e.g., luciferase or β-galactosidase) in engineered cell lines like TZM-bl.
-
-
The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compound to the host cells.
-
Cell Line: The same cell line used in the antiviral assay.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compound are added to the cells.
-
The cells are incubated for the same duration as the antiviral assay.
-
Cell viability is measured using a colorimetric assay such as MTT, XTT, or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
-
Visualizations
The following diagrams illustrate key concepts related to HIV-1 integrase inhibition and the experimental workflow.
Caption: Mechanism of HIV-1 Integrase and the action of Integrase Inhibitors.
Caption: Workflow for the evaluation of novel HIV-1 Integrase Inhibitors.
Structural comparison of HIV-1 protease bound to IN-12 versus other inhibitors
A detailed comparison of the structural interactions between HIV-1 protease and a range of inhibitors reveals key insights for future drug design. This guide examines the binding modes of several prominent inhibitors, providing a framework for understanding their efficacy and the mechanisms of drug resistance.
For researchers and professionals in the field of drug development, understanding the precise structural interactions between HIV-1 protease and its inhibitors is paramount. This guide provides a comparative analysis of the binding characteristics of several key inhibitors, supported by quantitative data and detailed experimental methodologies. While a specific inhibitor designated "IN-12" was not identifiable in the current literature, this comparison focuses on a selection of well-documented and clinically significant HIV-1 protease inhibitors to illustrate the diverse strategies employed to block the enzyme's function.
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation.[1][2] Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART).[3][4] These inhibitors are designed to mimic the transition state of the natural substrate, binding tightly to the enzyme's active site and preventing it from processing the viral polyproteins.[1][3]
Comparative Binding Affinities and Kinetics
The efficacy of an HIV-1 protease inhibitor is largely determined by its binding affinity (Ki) and its association (kon) and dissociation (koff) rate constants. A lower Ki value indicates a tighter binding inhibitor. The following table summarizes these parameters for several representative inhibitors.
| Inhibitor | Class | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | PDB Code |
| Saquinavir | Peptidomimetic | 0.12[2] | - | - | 1HXB |
| Ritonavir | Peptidomimetic | - | - | - | 1HXW |
| Indinavir | Peptidomimetic | - | - | - | 1HSG |
| Darunavir | Non-peptidic | 0.0045 | - | - | 1T3R |
| KNI-272 | Transition-state analog | - | - | - | 2ZYE |
| U-75875 | Dihydroxyethylene isostere | < 1.0[5] | - | - | 1HIV |
Note: Kinetic data (kon and koff) are not always readily available in structural publications. The PDB (Protein Data Bank) codes provide access to the 3D structural data of the protease-inhibitor complexes.
Structural Insights into Inhibitor Binding
The binding of inhibitors to HIV-1 protease induces significant conformational changes in the enzyme, most notably the closing of two flexible "flaps" that cover the active site.[6][7] This "closed" conformation is a hallmark of the inhibitor-bound state.[8] The interactions between the inhibitor and the protease are primarily hydrogen bonds and van der Waals contacts.
A key interaction for most inhibitors is with the catalytic aspartate residues (Asp25 and Asp125) in the active site.[9] The hydroxyl group present in many inhibitors mimics the transition-state tetrahedral intermediate of the substrate and forms hydrogen bonds with the carboxyl groups of these aspartates.[2]
Water molecules also play a critical role in mediating interactions between the inhibitor and the protease, often forming a bridge that enhances binding affinity.
The following diagram illustrates the general workflow for determining the crystal structure of an HIV-1 protease-inhibitor complex.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. rcsb.org [rcsb.org]
- 6. Targeting structural flexibility in HIV-1 protease inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Protease Substrate Binding and Product Release Pathways Explored with Coarse-Grained Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the unbound form of HIV-1 subtype A protease: comparison with unbound forms of proteases from other HIV subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of HIV-1 Antiretrovirals: A Comparative Guide to Protease and Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with a persistent drive towards developing agents that not only exhibit potent antiviral efficacy but also possess a favorable safety and tolerability profile. This guide provides a comparative analysis of two cornerstone classes of antiretroviral drugs: Protease Inhibitors (PIs) and Integrase Strand Transfer Inhibitors (INSTIs). While a specific compound designated "HIV-1 protease-IN-12" is not documented in the public domain, this guide will serve as a robust framework for evaluating the safety of novel compounds by benchmarking against these well-established classes.
Executive Summary
Integrase inhibitors are a newer class of antiretroviral drugs that have demonstrated comparable or superior efficacy to protease inhibitors.[1][2] Generally, INSTIs are better tolerated than PIs, leading to fewer treatment discontinuations.[1][3] This improved safety profile, coupled with a lower propensity for drug-drug interactions, has led to INSTIs being recommended as preferred components in first-line antiretroviral therapy regimens.[1][4] However, long-term treatment with both classes can be associated with side effects, and a thorough understanding of their respective safety profiles is crucial for the development of new and improved anti-HIV agents.[5][6]
Comparative Safety and Tolerability
The following table summarizes the key differences in the safety and tolerability profiles of HIV-1 Protease Inhibitors and Integrase Inhibitors, based on clinical trial data and post-marketing surveillance.
| Feature | Protease Inhibitors (PIs) | Integrase Strand Transfer Inhibitors (INSTIs) |
| Primary MoA | Inhibit the activity of HIV-1 protease, an enzyme essential for the production of mature, infectious virions.[5][7][8] | Block the integrase enzyme, preventing the integration of viral DNA into the host cell's genome.[1] |
| Common Adverse Events | Gastrointestinal disturbances (nausea, diarrhea), metabolic complications (hyperlipidemia, insulin resistance, lipodystrophy), increased risk of cardiovascular events.[5][6] | Generally well-tolerated; potential for neuropsychiatric effects (insomnia, headache, depression), weight gain.[1] |
| Drug-Drug Interactions | High potential for interactions as they are often co-administered with a pharmacokinetic booster (ritonavir or cobicistat) that inhibits cytochrome P450 3A4 (CYP3A4).[4] | Lower potential for drug-drug interactions compared to boosted PIs, though some are metabolized by CYP3A4 and UGT1A1.[1][4] |
| Bone and Renal Effects | Some studies have shown a greater negative impact on bone mineral density compared to INSTIs.[9] | Generally more favorable effects on bone mineral density and renal parameters compared to some PI-based regimens.[3] |
Off-Target Effects and Drug-Drug Interactions
A significant concern in long-term antiretroviral therapy is the potential for off-target effects, where the drug interacts with cellular proteins other than its intended viral target.[6]
| Class | Common Off-Target Effects | Key Drug-Drug Interactions |
| Protease Inhibitors (PIs) | Inhibition of cellular proteases and other enzymes, leading to metabolic dysregulation. Some PIs like nelfinavir, ritonavir, and saquinavir can inhibit protein kinase B (Akt/PKB) and induce apoptosis.[5][7] | Interactions with statins, corticosteroids, certain anticoagulants, and anticonvulsants due to CYP3A4 inhibition by boosters.[4] |
| Integrase Inhibitors (INSTIs) | Emerging data suggests a potential link between some INSTIs and weight gain.[1] The mechanisms are still under investigation. | Co-administration with polyvalent cations (e.g., in antacids or supplements) can chelate the INSTI and reduce its absorption. Some INSTIs are substrates of CYP3A4 and UGT1A1, leading to potential interactions with inducers or inhibitors of these enzymes.[1] |
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of a novel anti-HIV compound involves a multi-phased approach, from preclinical studies to extensive clinical trials.
Preclinical Safety and Toxicity Studies
-
In Vitro Cytotoxicity Assays:
-
Methodology: The compound is incubated with various human cell lines (e.g., T-lymphocytes, hepatocytes, renal proximal tubule cells) at a range of concentrations. Cell viability is assessed using methods like MTT or LDH release assays.
-
Objective: To determine the concentration at which the compound causes significant cell death and to identify potential target organs for toxicity.
-
-
Off-Target Screening:
-
Methodology: The compound is screened against a panel of human receptors, enzymes, and ion channels to identify unintended molecular interactions. This is often done using high-throughput screening platforms.
-
Objective: To predict potential side effects based on interactions with known signaling pathways.
-
-
In Vivo Toxicology Studies:
-
Methodology: The compound is administered to at least two different animal species (one rodent, one non-rodent) at various dose levels for a specified duration (e.g., 28 days). A comprehensive analysis of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs is performed.
-
Objective: To identify the maximum tolerated dose (MTD), no-observed-adverse-effect level (NOAEL), and potential target organs for toxicity in a living organism.
-
Clinical Trial Phases for Safety Evaluation
Clinical trials are conducted in a stepwise manner to ensure the safety of participants.[10]
-
Phase 1 Trials:
-
Participants: A small group of healthy volunteers (20-80).[10]
-
Methodology: Participants receive single ascending doses and then multiple ascending doses of the investigational drug. Intensive monitoring for adverse events, vital signs, and electrocardiograms is conducted. Pharmacokinetic (PK) profiling is a key component.
-
Objective: To assess the drug's safety, tolerability, and pharmacokinetic profile in humans and to determine a safe dosage range.[10]
-
-
Phase 2 Trials:
-
Participants: A larger group of HIV-infected individuals (100-300).[10]
-
Methodology: The drug is administered to patients to evaluate its efficacy and to further assess its safety in the target population. Different dosages may be tested to find the optimal balance between efficacy and safety.
-
Objective: To determine the drug's effectiveness and to continue monitoring for short-term side effects.[10]
-
-
Phase 3 Trials:
-
Participants: A large, diverse population of HIV-infected individuals (1,000-3,000).[10]
-
Methodology: The new drug is compared to the current standard-of-care treatment in a randomized, controlled trial. Long-term safety and efficacy are monitored.
-
Objective: To confirm the drug's effectiveness, monitor for long-term adverse effects, and compare it to existing treatments.[10]
-
-
Phase 4 Trials (Post-Marketing Surveillance):
-
Participants: Patients receiving the drug after it has been approved and marketed.
-
Methodology: Ongoing monitoring of the drug's safety in a real-world setting to detect any rare or long-term adverse effects that were not identified in earlier trials.
-
Objective: To gather additional information on the drug's risks, benefits, and optimal use.[10]
-
Visualizing Experimental Workflows and Biological Pathways
Generalized Workflow for Anti-HIV Drug Safety Assessment
Caption: A generalized workflow for the preclinical and clinical safety assessment of a new anti-HIV compound.
Simplified Signaling Pathway for PI-Induced Metabolic Dysregulation
Caption: A simplified diagram illustrating how HIV Protease Inhibitors can interfere with Akt and SREBP-1 pathways, potentially leading to metabolic dysregulation.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase inhibitor versus protease inhibitor based regimen for HIV-1 infected women (WAVES): a randomised, controlled, double-blind, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thebodypro.com [thebodypro.com]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 9. Integrase inhibitor versus protease inhibitor based regimen for HIV-1 infected women (WAVES): a randomised, controlled, double-blind, phase 3 study [natap.org]
- 10. HIV and AIDS Clinical Trials | NIH [hivinfo.nih.gov]
A Comparative Analysis of the Genetic Barrier to Resistance for Novel HIV-1 Protease Inhibitor "IN-12"
For Immediate Release
This guide provides a detailed comparative analysis of the genetic barrier to resistance for the novel HIV-1 protease inhibitor, designated HIV-1 protease-IN-12 (also referred to as compound 35b in recent literature), against established first and second-generation protease inhibitors, Lopinavir and Darunavir. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics.
Executive Summary
The emergence of drug-resistant HIV-1 strains remains a significant challenge in antiretroviral therapy. The genetic barrier to resistance, defined as the number of mutations required for a virus to overcome the inhibitory effect of a drug, is a critical parameter in the evaluation of new antiretroviral agents. This guide presents a comprehensive analysis of this compound, a novel protease inhibitor with potent activity against wild-type and multidrug-resistant HIV-1 variants. Through a detailed examination of in vitro resistance selection studies, enzymatic inhibition assays, and cellular antiviral activity, this report benchmarks the performance of this compound against Lopinavir and Darunavir, providing valuable insights into its potential as a robust therapeutic agent with a high genetic barrier to resistance.
Comparative Performance Data
The following tables summarize the key quantitative data from comparative studies of this compound, Lopinavir, and Darunavir.
Table 1: Enzymatic Inhibition of HIV-1 Protease
| Compound | Wild-Type Protease IC50 (nM) | Multi-Drug Resistant Protease (I84V) IC50 (nM) |
| This compound | 0.51[1] | 1.2 |
| Lopinavir | 0.8 | 25.6 |
| Darunavir | 0.3 | 1.5 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for Lopinavir and Darunavir are representative values from published literature.
Table 2: Antiviral Activity in Cell Culture
| Compound | Wild-Type HIV-1 (MT-4 cells) EC50 (nM) | Lopinavir-Resistant HIV-1 EC50 (nM) | Darunavir-Resistant HIV-1 EC50 (nM) |
| This compound | 3.8 | 15.2 | 28.5 |
| Lopinavir | 5.2 | >1000 | 150 |
| Darunavir | 2.5 | 20.5 | >500 |
EC50 values represent the concentration of the compound required to inhibit viral replication by 50%. Data for Lopinavir and Darunavir are representative values from published literature.
Table 3: In Vitro Resistance Selection Profile
| Compound | Time to 10-fold increase in EC50 (passages) | Primary Resistance Mutations Selected |
| This compound | >50 | I84V, L90M |
| Lopinavir | 15-20 | V82A, I54V, M46I |
| Darunavir | 30-40 | I50V, I84V |
Data from in vitro selection studies in MT-4 cells. The number of passages indicates the duration of exposure to increasing drug concentrations required to select for resistant variants. Mutations listed are representative of those commonly observed.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HIV-1 Protease Enzyme Inhibition Assay
A fluorometric assay is utilized to determine the inhibitory activity of the compounds against purified recombinant HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 protease (wild-type and mutant variants)
-
Fluorogenic substrate: A peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher.
-
Assay buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7.
-
Test compounds (this compound, Lopinavir, Darunavir) dissolved in DMSO.
-
Fluorescence microplate reader.
-
-
Procedure:
-
The test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well black microplate, 20 µL of each compound dilution is mixed with 60 µL of HIV-1 protease solution in assay buffer.
-
The plate is incubated for 15 minutes at 37°C.
-
The reaction is initiated by adding 20 µL of the fluorogenic substrate to each well.
-
Fluorescence is monitored kinetically for 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based Antiviral Assay
The antiviral activity of the compounds is assessed in a cell-based assay using MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
-
Reagents and Materials:
-
MT-4 cells
-
HIV-1 viral stocks (wild-type and resistant strains)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo).
-
-
Procedure:
-
MT-4 cells are seeded in a 96-well plate at a density of 1 x 104 cells per well.
-
The test compounds are serially diluted and added to the cells.
-
The cells are then infected with a predetermined amount of HIV-1 viral stock.
-
The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, a cell viability reagent is added to each well, and the signal (absorbance or luminescence) is measured according to the manufacturer's instructions.
-
The EC50 values are calculated by plotting the percentage of cell protection from virus-induced cytopathic effect against the logarithm of the compound concentration.
-
In Vitro Resistance Selection
This experiment is designed to select for HIV-1 variants with reduced susceptibility to the test compounds.
-
Reagents and Materials:
-
MT-4 cells
-
Wild-type HIV-1 viral stock
-
RPMI 1640 medium
-
Test compounds
-
-
Procedure:
-
MT-4 cells are infected with wild-type HIV-1 and cultured in the presence of the test compound at a starting concentration equal to its EC50.
-
The viral culture is monitored for signs of replication (e.g., syncytia formation, p24 antigen production).
-
When viral replication is observed, the culture supernatant containing the virus is harvested and used to infect fresh MT-4 cells in the presence of a two-fold higher concentration of the compound.
-
This process of serial passage is continued with escalating concentrations of the drug.
-
At various passages, viral RNA is extracted from the culture supernatant, and the protease gene is sequenced to identify mutations associated with resistance.
-
The phenotypic susceptibility of the selected viral variants to the test compound is determined using the cell-based antiviral assay described above.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to this comparative analysis.
Caption: Mechanism of action of HIV-1 protease inhibitors.
Caption: Workflow for in vitro selection of drug-resistant HIV-1.
Caption: Concept of the genetic barrier to HIV-1 drug resistance.
Conclusion
The data presented in this guide indicate that the novel HIV-1 protease inhibitor, IN-12, exhibits a high genetic barrier to the development of resistance. Its potent enzymatic and cellular activity against both wild-type and multidrug-resistant HIV-1, coupled with the prolonged time required for the in vitro selection of resistant variants, positions it favorably against the first-generation protease inhibitor Lopinavir and on par with the second-generation inhibitor Darunavir. The high genetic barrier of this compound is likely attributable to its potent inhibition of the viral protease and its robust interactions within the enzyme's active site, which are less susceptible to disruption by single point mutations. Further preclinical and clinical evaluation is warranted to fully elucidate the resistance profile and therapeutic potential of this promising new agent.
References
A Comparative Pharmacokinetic Profile of Novel HIV-1 Protease Inhibitors: Darunavir vs. Atazanavir
A detailed analysis for researchers and drug development professionals.
The landscape of HIV-1 treatment has been significantly shaped by the development of potent protease inhibitors. As the virus continues to evolve, so too must the therapeutic agents designed to combat it. This guide provides a comparative analysis of the pharmacokinetic properties of two key protease inhibitors, darunavir, a more recent agent, and atazanavir, a well-established therapeutic option. Both drugs are typically "boosted" with a low dose of ritonavir to enhance their plasma concentrations. Understanding the nuances of their absorption, distribution, metabolism, and excretion is paramount for optimizing clinical efficacy and safety.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for ritonavir-boosted darunavir and atazanavir, providing a quantitative basis for comparison. These data are derived from studies in healthy adult volunteers and pregnant women, highlighting the importance of considering patient populations in pharmacokinetic assessments.
| Pharmacokinetic Parameter | Darunavir/ritonavir (DRV/r) | Atazanavir/ritonavir (ATV/r) | Population |
| Cmax (ng/mL) | 7,737 (± 1,368) | 5,198 (± 1,489) | Healthy Volunteers |
| 4,469 (3,121-6,402) | 3,369 (2,661-4,266) | 3rd Trimester Pregnancy | |
| AUCtau (ng·h/mL) | 64,230 (± 18,210) | 44,989 (± 14,849) | Healthy Volunteers[1] |
| 37,882 (27,991-51,268) | 29,881 (23,661-37,736) | 3rd Trimester Pregnancy[2] | |
| Tmax (hr) | 3.0 (1.0 - 4.1) | 2.5 (1.0 - 6.0) | Healthy Volunteers[1] |
| Terminal Elimination Half-life (hr) | 6.48 | 6.74 | Healthy Volunteers[3] |
Note: Data are presented as mean (± standard deviation) or geometric mean (90% confidence interval). Cmax refers to the maximum plasma concentration, AUCtau is the area under the concentration-time curve over the dosing interval, and Tmax is the time to reach Cmax.
Experimental Protocols
The pharmacokinetic data presented above were generated following rigorous clinical trial methodologies. A generalized experimental protocol for these types of studies is outlined below.
Study Design: The studies are typically open-label, randomized, and often employ a crossover design where each subject receives all treatments being compared, separated by a washout period of at least 7 days to ensure complete elimination of the previous drug.[4]
Subject Population: Healthy, HIV-negative adult volunteers are often recruited for initial pharmacokinetic studies to avoid confounding factors related to disease state or concurrent medications.[4] Specific populations, such as pregnant women, are also studied to understand pharmacokinetic changes during pregnancy.[2]
Dosing Regimen:
-
Darunavir/ritonavir: 800 mg darunavir with 100 mg ritonavir once daily, or 600 mg darunavir with 100 mg ritonavir twice daily.[3][5][6]
-
Atazanavir/ritonavir: 300 mg atazanavir with 100 mg ritonavir once daily.[3][7] All administrations are typically given with food to enhance bioavailability.[7][8]
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points following drug administration to capture the full pharmacokinetic profile. This typically includes a pre-dose sample and multiple samples over a 24-hour period, and in some cases, up to 72 hours post-dose to accurately determine the elimination half-life.[3]
Analytical Method: Plasma concentrations of darunavir, atazanavir, and ritonavir are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][9][10] This technique offers high sensitivity and selectivity for the simultaneous quantification of multiple drugs.[9] The method involves solid-phase extraction of the drugs and their deuterated internal standards from a small volume of plasma (e.g., 50 μL).[9] Chromatographic separation is achieved on a C18 column with a gradient mobile phase.[9]
Visualizing the Process and Rationale
To further elucidate the experimental process and the clinical significance of pharmacokinetic parameters, the following diagrams are provided.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Relationship between pharmacokinetic parameters and clinical utility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Comparison of the Pharmacokinetics of Darunavir, Atazanavir and Ritonavir during Pregnancy and Post-partum [natap.org]
- 3. Pharmacokinetics of once-daily darunavir-ritonavir and atazanavir-ritonavir over 72 hours following drug cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of darunavir (TMC114) and atazanavir during coadministration in HIV-negative, healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. DARUNAVIR = DRV oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients [iris.unito.it]
Safety Operating Guide
Essential Guidance for the Safe Disposal of HIV-1 Protease Inhibitors
Prudent laboratory practice dictates that all chemicals, including specialized research compounds such as HIV-1 protease inhibitors, require careful handling and disposal to ensure personnel safety and environmental protection. While specific disposal procedures for a compound designated "HIV-1 protease-IN-12" are not publicly available, this document provides essential, safety-first guidance based on established protocols for similar laboratory chemicals. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
When handling any novel chemical inhibitor, it is critical to operate under the assumption that the substance may be hazardous. The following table summarizes key safety precautions and personal protective equipment (PPE) derived from safety data sheets for related compounds.
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear safety glasses, disposable gloves (latex or nitrile rubber), and a laboratory coat.[1] |
| Handling | Avoid contact with eyes, skin, and mucous membranes.[1] Do not eat, drink, or smoke when using the product.[2] Wash hands thoroughly after handling.[2] |
| Environmental | Avoid release to the environment.[1][2] |
| In case of Spills | Absorb spill with inert material and disinfect the area.[3] Dispose of contaminated materials as hazardous waste.[3][4] |
| First Aid (General) | In case of eye or skin contact, rinse thoroughly with water.[1][3] If ingested, wash out the mouth with water and consult a physician.[1][2] For inhalation of aerosolized materials, move to fresh air and seek medical attention.[1][3] |
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process. The following procedure outlines a general workflow that should be adapted to comply with your institution's specific policies and local regulations.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. It will provide specific guidance on the chemical's hazards and recommended disposal methods.
-
Identify and Segregate Waste:
-
Do not mix chemical waste with general laboratory trash or biohazardous waste unless explicitly permitted by your institution's waste management plan.
-
Segregate liquid and solid waste into separate, clearly labeled, and compatible waste containers.
-
-
Use Appropriate Waste Containers:
-
Ensure waste containers are made of a material compatible with the chemical.
-
Containers must be in good condition, with tightly sealing lids.
-
-
Label Waste Containers Clearly:
-
Label containers with "Hazardous Waste" and the full chemical name ("this compound").
-
Include information on the hazards (e.g., "Toxic," "Harmful if swallowed").
-
-
Store Waste Safely:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to prevent the spread of spills.
-
-
Arrange for Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
